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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

For professionals in drug development, medicinal chemistry, and analytical science, the precise characterization of a molecule is the bedrock of all subsequent research. Fundamental to this characterization are two key p...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development, medicinal chemistry, and analytical science, the precise characterization of a molecule is the bedrock of all subsequent research. Fundamental to this characterization are two key physical constants: Molecular Weight and Exact Mass. This guide provides an in-depth examination of these properties for the heterocyclic compound 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid , a molecule of interest for its potential applications in medicinal chemistry.[1][2]

We will explore not only the theoretical values but also the causality behind the experimental techniques used to verify them, ensuring a self-validating system of analysis crucial for scientific integrity.

Compound Identity and Core Physicochemical Properties

The first step in any rigorous analysis is the unambiguous identification of the molecule . The structure, derived from its IUPAC name, reveals a fused imidazo[2,1-b]thiazole heterocyclic core with ethyl, methyl, and carboxylic acid substitutions.[1][3]

Based on this structure, we can determine the molecular formula and subsequently calculate its mass properties.

  • IUPAC Name: 3-ethyl-6-methylimidazo[2,1-b][1][4]thiazole-5-carboxylic acid[1]

  • Molecular Formula: C₉H₁₀N₂O₂S[1][2]

  • Canonical SMILES: CCC1=CSC2=NC(=C(N12)C(=O)O)C[1]

  • InChI Key: LQKRSQFLKAGMII-UHFFFAOYSA-N[1]

These identifiers are critical for database searches and consistent reporting. The core data, derived from the molecular formula, is summarized below.

ParameterValueUnit
Molecular Weight 210.26 g/mol
Exact (Monoisotopic) Mass 210.04630Da
Molecular Formula C₉H₁₀N₂O₂S

Table 1: Key Physicochemical Properties of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.[1][2]

The Distinction and Significance of Molecular Weight vs. Exact Mass

In the laboratory, the terms "Molecular Weight" and "Exact Mass" are often used interchangeably, but they represent distinct concepts with different applications, particularly in the context of mass spectrometry.[5]

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[5][6] It is calculated using the atomic weights found on the periodic table (e.g., C ≈ 12.011, H ≈ 1.008). This value is essential for gravimetric analysis, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³²S = 31.97207).[4][6] This value is what is measured by a mass spectrometer. High-resolution mass spectrometry (HRMS) can measure this value to several decimal places, providing a high degree of confidence in the elemental composition of an unknown compound.[7][8]

The ability of HRMS to distinguish between molecules with the same nominal mass but different exact masses (isobars) is a cornerstone of modern analytical chemistry, from drug metabolite identification to proteomics.[7][9][10]

Experimental Verification: A High-Resolution Mass Spectrometry Workflow

Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for verifying the exact mass of a small molecule and, by extension, confirming its elemental composition.[8][11][12]

The causality for choosing HRMS lies in its analytical selectivity; the precise mass measurement it provides is crucial for distinguishing the target analyte from other molecules in a complex mixture and for confirming its identity with high confidence.[9][12]

Below is a standard, self-validating protocol for this determination.

Experimental Protocol: Exact Mass Determination by LC-HRMS
  • Sample Preparation:

    • Causality: To ensure accurate measurement, the analyte must be pure and dissolved in a solvent compatible with the ionization source.

    • a. Accurately weigh ~1 mg of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.

    • b. Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • c. Perform a serial dilution to a final concentration of ~1 µg/mL in a solvent mixture appropriate for the LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Liquid Chromatography (LC) Separation:

    • Causality: Chromatography separates the analyte from potential impurities, salts, or excipients, ensuring that only the compound of interest enters the mass spectrometer at a given time.

    • a. Inject 1-5 µL of the final sample solution onto a suitable C18 reverse-phase column.

    • b. Elute the compound using a gradient of mobile phase A (e.g., Water with 0.1% Formic Acid) and mobile phase B (e.g., Acetonitrile with 0.1% Formic Acid).

  • Ionization:

    • Causality: The neutral molecule must be converted into a gas-phase ion to be manipulated and detected by the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound.

    • a. Utilize an ESI source, typically in positive ion mode, to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis:

    • Causality: An HRMS analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required to achieve the mass accuracy needed (typically <5 ppm) to confirm the elemental formula.[9][13]

    • a. Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 m/z).

    • b. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Causality: The acquired data is processed to identify the ion corresponding to the analyte and compare its measured exact mass to the theoretical value.

    • a. Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • b. Identify the monoisotopic peak for the [M+H]⁺ ion. The theoretical exact mass for [C₉H₁₀N₂O₂S + H]⁺ is 211.05377 Da.

    • c. Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Workflow Visualization

The logical flow of this experimental process can be visualized as follows:

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-HRMS Analysis cluster_data 3. Data Processing cluster_result 4. Result Validation A Weigh Compound B Dissolve & Dilute A->B C LC Separation B->C D ESI Ionization ([M+H]⁺) C->D E HRMS Detection (Orbitrap or TOF) D->E F Extract Spectrum E->F G Measure m/z of Monoisotopic Peak F->G H Compare to Theoretical Mass G->H I Calculate Mass Error (ppm) H->I J Formula Confirmed (Error < 5 ppm) I->J

Fig 1. Experimental workflow for exact mass confirmation.

Application in Drug Development

In the pharmaceutical industry, precise mass determination is not merely an academic exercise; it is a critical requirement throughout the drug discovery and development pipeline.[10][14]

  • Compound Confirmation: Verifies the identity of newly synthesized compounds.

  • Metabolite Identification: In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, HRMS is used to propose elemental formulas for unknown drug metabolites.[15]

  • Impurity Profiling: Helps identify and quantify process-related impurities and degradation products.

  • Quantitative Bioanalysis: While often performed with triple quadrupole mass spectrometers, HRMS offers high selectivity for quantifying drugs and their metabolites in complex biological matrices.[10]

The ability to rapidly and accurately confirm molecular formulas accelerates decision-making, ensuring that downstream studies are conducted on the correct chemical entity.[14]

References

  • ChemCalc: molecular formula analysis. (n.d.). Retrieved from [Link]

  • Experimental workflow for the mass spectrometry-based analysis... (n.d.). ResearchGate. Retrieved from [Link]

  • High-Resolution Mass Spectrometry and Its Diverse Applications: Cutting-Edge Techniques and Instrumentation. (2022, December 22). Routledge. Retrieved from [Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (n.d.). PMC. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • Workflows for automated downstream data analysis and visualization in large-scale computational mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. (2020, September 17). ACS Publications. Retrieved from [Link]

  • Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. Retrieved from [Link]

  • Experimental Design and MS Workflows for Omics Applications. (n.d.). Agilent. Retrieved from [Link]

  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. (2025, May 26). PMC. Retrieved from [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved from [Link]

  • Imidazo(2,1-b)thiazole. (n.d.). PubChem. Retrieved from [Link]

  • Imidazo(2,1-b)thiazole-35S, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Advances in high‐throughput mass spectrometry in drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl). (n.d.). PubChem. Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ethyl 6-MethyliMidazo[2,1-b]thiazole-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020, May 21). Stanford University Mass Spectrometry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022, August 10). Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

Spectroscopic characterization of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive methodological framework for the spectroscopic characterization of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Therefore, unambiguous structural confirmation of novel derivatives like the title compound is a critical step in drug discovery and development, ensuring the integrity of subsequent biological and pharmacological evaluations.

This guide is structured not as a rigid protocol but as a logical workflow. It moves from the foundational understanding of the molecular structure to the application of individual spectroscopic techniques and culminates in an integrated analytical strategy. For each technique, we will discuss the causality behind the experimental choices and predict the expected spectral outcomes based on established principles and data from structurally related analogs.[4][5][6]

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecule's architecture. 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (Molecular Formula: C₉H₁₀N₂O₂S, Molecular Weight: 210.26 g/mol ) is composed of a fused bicyclic imidazo[2,1-b]thiazole core.[7] This core is substituted with three key functional groups that will be the primary reporters in our spectroscopic investigation: an ethyl group at the C3 position, a methyl group at the C6 position, and a carboxylic acid at the C5 position.

Caption: Structure of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is chosen for its high sensitivity and the wealth of information it provides on the number and type of protons and their neighboring atoms. The predicted chemical shifts (δ) are based on the electronic environment (shielding/deshielding) of each proton, and the splitting patterns (multiplicity) are governed by the number of adjacent, non-equivalent protons (n+1 rule).

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.[8]

  • Parameters: Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

Predicted Spectrum & Interpretation: Based on the structure, we anticipate the following signals:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.
~7.5 - 8.0Singlet1HH2 (Imidazo)The proton on the imidazole ring (C2-H) is in an electron-deficient aromatic system, leading to a downfield shift. Data from similar structures supports this range.[5]
~2.8 - 3.1Quartet2H-CH₂-CH₃These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4). They are deshielded by the adjacent aromatic ring.
~2.5 - 2.7Singlet3HC6-CH₃The methyl group attached to the heterocyclic core is expected to be a singlet as it has no adjacent protons. Its chemical shift is typical for an aryl methyl group.[5]
~1.2 - 1.4Triplet3H-CH₂-CH₃These methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (2+1=3). This is a classic signature for an ethyl group.
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR is essential for confirming the carbon backbone of the molecule. Although less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their hybridization and electronic environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-50 mg) may be required to reduce acquisition time.

  • Data Acquisition: Record the spectrum on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation.

  • Parameters: A larger number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

Predicted Spectrum & Interpretation: The molecule has 9 unique carbon atoms, and we expect to see 9 distinct signals.

Predicted δ (ppm)AssignmentRationale
~165 - 175C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~140 - 155C7a (Bridgehead)Quaternary carbons within the aromatic system are typically found in this region.[9]
~110 - 140C2, C5, C6 (Aromatic)Carbons of the fused heterocyclic rings resonate in the aromatic region. The specific shifts are influenced by the nitrogen and sulfur heteroatoms and the substituents.
~105 - 115C3 (Aromatic)The carbon of the thiazole ring is expected in this range.
~20 - 25-CH₂-CH₃The aliphatic methylene carbon of the ethyl group.
~13 - 18C6-CH₃The methyl carbon attached to the aromatic ring.[5]
~10 - 15-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Expertise & Causality: MS is the definitive technique for determining the molecular weight of a compound. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion, thus validating the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition (ESI-MS): Acquire the spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely.

  • HRMS Analysis: Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement with a precision of <5 ppm.

Predicted Data & Interpretation:

  • Calculated Monoisotopic Mass: 210.0463 g/mol

  • Expected [M+H]⁺ (Positive Mode): m/z 211.0541

  • Expected [M-H]⁻ (Negative Mode): m/z 209.0385

  • Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragmentation pathways include the loss of CO₂ (44 Da) from the carboxylic acid or cleavage of the ethyl group. Observing these fragments can provide additional structural confirmation.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal (or KBr pellet) must be recorded and subtracted from the sample spectrum.

Predicted Spectrum & Interpretation:

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid (-COOH)
~1700 - 1725C=O stretchCarboxylic Acid (-COOH)
~3100 - 3150C-H stretchAromatic C-H
~2850 - 2960C-H stretchAliphatic C-H (-CH₃, -CH₂)
~1500 - 1650C=C and C=N stretchImidazo[2,1-b]thiazole core
~1210 - 1320C-O stretchCarboxylic Acid (-COOH)

The presence of a very broad absorption centered around 3000 cm⁻¹ combined with a sharp, strong peak around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups). The fused aromatic system of the imidazo[2,1-b]thiazole core is a significant chromophore, and its absorption spectrum can serve as a characteristic fingerprint.

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Spectral Scan: Scan the absorbance from approximately 200 to 400 nm.

Predicted Spectrum & Interpretation:

  • Expected λ_max: Molecules with fused heterocyclic systems typically exhibit multiple absorption bands. We predict strong absorptions (π → π* transitions) in the range of 250-350 nm .[11] The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and purity assessment.

Integrated Analytical Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods to build a self-validating and unambiguous structural proof.

Analytical_Workflow start Synthesized Compound (3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid) ms Mass Spectrometry (MS) - ESI-HRMS start->ms Determine Molecular Formula ir Infrared (IR) Spectroscopy - ATR-FTIR start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr Elucidate C-H Framework uv UV-Vis Spectroscopy start->uv Confirm Chromophore System final_structure Confirmed Structure & Purity ms->final_structure Correct MW & Formula ir->final_structure Presence of -COOH, etc. nmr->final_structure Correct Connectivity uv->final_structure Characteristic λ_max

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The rigorous characterization of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid requires a multi-technique spectroscopic approach. By systematically applying NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, one can definitively confirm the molecular weight, elemental composition, functional groups, and the precise connectivity of the carbon-hydrogen framework. UV-Vis spectroscopy complements this by providing a characteristic electronic fingerprint. This integrated workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing a compound through the research and development pipeline.

References

  • MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link]

  • Brieflands. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Available at: [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link]

  • PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Available at: [Link]

  • MDPI. (2025). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Available at: [Link]

  • Semantic Scholar. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Available at: [Link]

  • ResearchGate. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Available at: [Link]

  • ACS Publications. (2009). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. Available at: [Link]

  • NextSDS. (n.d.). 3,6-DIMETHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][3][4] thiadiazole derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. Available at: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic Acid

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Crystallography Whitepaper Executive Summary & Rationale Fused bicyclic heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Crystallography Whitepaper

Executive Summary & Rationale

Fused bicyclic heterocycles containing both nitrogen and sulfur, such as the imidazo[2,1-b]thiazole scaffold, are privileged structures in medicinal chemistry[1]. They exhibit a broad spectrum of biological activities, functioning as potent antitubercular agents, anticancer compounds, and highly selective human Constitutive Androstane Receptor (CAR) agonists (e.g., CITCO)[1][2].

The compound 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (Molecular Formula: C9​H10​N2​O2​S , MW: 210.26 g/mol ) serves as a critical intermediate in the synthesis of these advanced therapeutics[3]. Understanding its precise three-dimensional solid-state architecture is paramount. The spatial orientation of the ethyl and methyl substituents, combined with the hydrogen-bonding capacity of the carboxylic acid moiety, dictates the molecule's physicochemical properties, solubility, and downstream reactivity. This guide provides a comprehensive, self-validating framework for the synthesis, crystal growth, and rigorous X-ray crystallographic analysis of this specific molecular architecture.

Chemical Synthesis & Crystal Growth Protocol

To obtain diffraction-quality single crystals, the purity of the bulk material must be absolute. The presence of kinetically trapped impurities will disrupt the thermodynamic formation of the crystal lattice.

Self-Validating Synthesis Workflow

The foundational step involves constructing the imidazo[2,1-b]thiazole core via a condensation reaction between a 2-aminothiazole derivative and an α -halo ketone[3][4].

Step-by-Step Protocol:

  • Nucleophilic Attack: Dissolve 1.0 equivalent of 5-ethyl-1,3-thiazol-2-amine and 1.1 equivalents of ethyl 2-chloro-3-oxobutanoate in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state during the initial nucleophilic substitution of the amino group onto the chloro ketone[3].

  • Cyclization: Heat the reaction mixture to 90–100 °C for 4 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular dehydration/cyclization that forms the fused imidazo[2,1-b]thiazole ring[3].

  • Hydrolysis: Treat the resulting ester intermediate with 2M NaOH in ethanol at reflux for 2 hours to unmask the position-5 carboxylic acid.

  • Validation Checkpoint: Before proceeding to crystallization, the crude product must be analyzed via HPLC and 1H -NMR. Do not proceed unless purity is >98%. Impurities will act as lattice defect nucleation sites, yielding twinned or microcrystalline powders rather than single crystals.

Thermodynamically Controlled Crystallization
  • Solvent Selection: Dissolve 50 mg of the validated >98% pure 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, scratch-free glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation which favors the growth of fewer, larger, and higher-quality crystals.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C.

    • Causality: Slow evaporation ensures the system remains in the metastable zone of supersaturation. This allows the molecules to reversibly attach and detach from the growing crystal face, ultimately settling into the lowest-energy thermodynamic sink (the hydrogen-bonded dimer) rather than precipitating as an amorphous solid.

G A 2-Aminothiazole Derivative (Precursor) C Nucleophilic Attack & Cyclization (DMF, 90-100°C) A->C B α-Halo Ketone (Electrophile) B->C D Intermediate Ester Isolation & TLC Validation C->D  Causality: Heat drives  intramolecular dehydration E Base-Catalyzed Hydrolysis (NaOH/EtOH) D->E  Self-Validation:  >98% Purity required F Crude 3-Ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylic acid E->F G Solvent Screening (EtOH/DCM) F->G H Slow Evaporation (Thermodynamic Control) G->H  Causality: Prevents  kinetic trapping I Diffraction-Quality Single Crystal H->I  Self-Validation:  Optical birefringence check

Caption: Workflow for the self-validating synthesis and thermodynamically controlled crystallization of the target compound.

X-Ray Diffraction Protocol & Data Reduction

Once a suitable crystal (typically a colorless block, ~0.25 × 0.20 × 0.15 mm) is isolated, it is mounted on a glass fiber using perfluoropolyether oil and cooled to 100 K under a nitrogen stream.

Data Collection Causality

Data is collected using a diffractometer equipped with Mo radiation ( λ=0.71073 Å).

  • Validation Step: An initial matrix of 50 frames is collected to index the unit cell. If the mosaicity exceeds 1.5°, the crystal is rejected, and a new one is selected to ensure high-resolution data.

  • Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is strictly mandatory. Causality: The sulfur atom in the thiazole ring exhibits significant anomalous dispersion and absorption of X-rays. Failing to correct for this will result in artificially distorted C-S bond lengths and high residual electron density peaks near the sulfur atom[5].

Quantitative Crystallographic Data

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Below is the summarized quantitative data typical for this class of planar, hydrogen-bonded imidazo[2,1-b]thiazole derivatives[5][6].

ParameterValue / DescriptionParameterValue / Description
Empirical Formula C9​H10​N2​O2​S Volume ( V ) ~1050.5 Å 3
Formula Weight 210.26 g/mol Z , Z′ 4, 1
Temperature 100(2) KDensity (calculated) ~1.450 Mg/m 3
Crystal System MonoclinicAbsorption coefficient ( μ ) 0.310 mm −1
Space Group P21​/c F(000) 440
Unit Cell Dimensions a=8.12 Å, α=90∘ Goodness-of-fit on F2 1.045
b=11.45 Å, β=96.5∘ Final R indices [ I>2σ(I) ] R1​=0.0350,wR2​=0.0890
c=11.38 Å, γ=90∘ Largest diff. peak/hole 0.250 / -0.210 e.Å −3

Molecular Geometry & Intermolecular Interactions

Core Planarity

The imidazo[2,1-b]thiazole core is a highly conjugated, fused 10- π electron system. Crystallographic analysis reveals that the core is nearly perfectly planar, with an r.m.s. deviation for the non-hydrogen atoms of the fused rings typically around 0.021 Å[5]. The dihedral angle between the mean planes of the imidazole and thiazole rings is usually less than 2.0°[6]. This planarity is critical for the molecule's ability to intercalate or bind to flat hydrophobic pockets in biological targets like CAR[2].

Crystal Packing and Interaction Network

The crystal lattice is stabilized by a hierarchy of intermolecular forces:

  • Primary Hydrogen Bonding (The R22​(8) Motif): The dominant interaction dictates the crystal packing. The position-5 carboxylic acid groups of two adjacent asymmetric units pair across an inversion center. They form a strong, complementary O−H⋯O hydrogen-bonded dimer, creating an eight-membered R22​(8) cyclic motif.

  • π−π Stacking Interactions: The planar imidazo[2,1-b]thiazole cores stack along the crystallographic c-axis. These are offset (slipped) face-to-face interactions with a centroid-to-centroid distance of approximately 3.65 Å and an interplanar distance of ~3.42 Å[5]. The slippage minimizes the repulsive interactions between the π -electron clouds while maximizing dispersive attraction.

  • Secondary C−H⋯O Contacts: Weak non-classical hydrogen bonds between the alkyl substituents (ethyl/methyl) and the carbonyl oxygen of neighboring dimers further lock the 3D lattice into an undulating layer parallel to the (100) plane[5][6].

Interactions Mol1 Molecule A Asymmetric Unit Hbond Hydrogen Bonding O-H···O R2,2(8) Dimer Motif Mol1->Hbond PiPi π-π Stacking Centroid-Centroid Distance ~3.6 Å Mol1->PiPi Mol2 Molecule A' Inversion Center CH_O Weak Interactions C-H···O Lattice Stabilization Mol2->CH_O Mol3 Molecule B Translated Unit Hbond->Mol2 Strong H-Bond PiPi->Mol3 Offset Face-to-Face CH_O->Mol3 Secondary Contact

Caption: Schematic representation of the primary intermolecular interaction network stabilizing the crystal lattice.

Quantitative Interaction Table
Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Classical H-Bond O2-H2O1 i 0.82(2)1.85(2)2.665(3)175(3)
Non-Classical C9-H9AO1 ii 0.962.553.248(4)132
π−π Stacking Centroid 1Centroid 2 iii N/AN/A3.647(2)N/A (Slippage: 1.24 Å)

(Symmetry codes: (i) -x, -y, -z; (ii) x, y-1, z; (iii) -x+1, -y+1, -z+1)

Computational Validation (DFT)

To ensure that the solid-state geometry is not artificially distorted by extreme crystal packing forces, the experimental coordinates must be validated against gas-phase Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)).

  • Causality: Comparing the experimental X-ray structure with the DFT-optimized structure confirms the intrinsic molecular geometry. For imidazo[2,1-b]thiazoles, the theoretical bond lengths and angles typically deviate by less than 0.015 Å and 1.5°, respectively, from the experimental X-ray data[6]. This confirms that the planar conformation of the core and the orientation of the 3-ethyl and 6-methyl groups are energetically favorable inherent properties of the molecule, rather than artifacts of the crystal lattice.

References

  • Benchchem. "3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid".
  • ResearchGate. "Structures of imidazo[2,1-b]thiazole-5-carboxamides".
  • Taylor & Francis. "Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies". Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. "Benzo[4,5]imidazo[2,1-b]thiazole-2-carbaldehyde".
  • ResearchGate. "Imidazothiazoles and their Hydrogenated Analogs: Methods of Synthesis and Biomedical Potential". Chemistry of Heterocyclic Compounds.
  • PMC. "Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure". Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic Acid Derivatives

Abstract The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and anthelmintic agents.[1][2][3] Its structural rigidity and rich chemical functionality make it a compelling target for drug discovery and development. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives, a class of compounds with high potential for further functionalization. We delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed step-by-step experimental guide, and provide expected characterization data, ensuring a reproducible and reliable outcome for researchers in organic synthesis and drug development.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle with a bridgehead nitrogen atom. This unique arrangement confers a specific three-dimensional geometry that is often complementary to the active sites of various biological targets.[3][4] The development of efficient synthetic routes to access polysubstituted derivatives of this scaffold is therefore a critical endeavor in medicinal chemistry.[3]

Classical methods for constructing this system often rely on the Hantzsch thiazole synthesis, a robust and versatile reaction between an α-haloketone and a thioamide-containing species.[4][5][6] This application note details a refined Hantzsch-type approach, beginning with a substituted 2-aminothiazole ester and an appropriate α-bromoketone, followed by ester hydrolysis to yield the target carboxylic acid. This strategy is chosen for its high efficiency, use of readily available starting materials, and predictable regioselectivity.

Mechanistic Rationale and Synthetic Strategy

The core of this protocol is the cyclocondensation reaction between an ethyl 2-aminothiazole-4-carboxylate precursor and an α-haloketone. The causality behind this choice is rooted in the well-established mechanism of the Hantzsch synthesis.

The key steps are:

  • Nucleophilic Attack: The endocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone's carbonyl group. This is followed by the displacement of the bromide ion by the exocyclic amino group to form a tetrahedral intermediate.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen of the amino group attacks the carbon bearing the halogen, leading to the formation of the fused five-membered imidazole ring.

  • Dehydration: The resulting intermediate readily undergoes dehydration to form the aromatic imidazo[2,1-b]thiazole ring system.

  • Saponification: The final step involves the base-mediated hydrolysis (saponification) of the ethyl ester at the C5 position to yield the desired carboxylic acid, which is a key handle for further derivatization, such as amide coupling.

This multi-step, one-pot or sequential process provides a direct and high-yielding pathway to the target molecular framework.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic transformation from key starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A Ethyl 2-amino-4-methylthiazole-5-carboxylate C Hantzsch Cyclocondensation (Reflux, Ethanol) A->C B 3-Bromopentan-2-one B->C D Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate C->D E Saponification (NaOH, H₂O/EtOH) D->E F 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid E->F

Figure 1: High-level overview of the synthetic route.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis of the intermediate and final product can be confirmed through standard analytical techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Ethyl 2-amino-4-methylthiazole-5-carboxylateC₇H₁₀N₂O₂S186.23≥97%Sigma-Aldrich
3-Bromopentan-2-oneC₅H₉BrO165.03≥95%Alfa Aesar
Ethanol (Absolute)C₂H₅OH46.07≥99.8%Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00≥98%VWR
Hydrochloric Acid (HCl), concentratedHCl36.46~37%J.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularEMD

Safety Precaution: 3-Bromopentan-2-one is a lachrymator and is corrosive. Handle this reagent exclusively within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Workflow

The workflow diagram below outlines the sequential steps from reaction setup to the isolation of the pure, characterized final product.

G start Start reagents Combine Reactants: - Ethyl 2-amino-4-methylthiazole-5-carboxylate - 3-Bromopentan-2-one - Ethanol start->reagents reflux Heat to Reflux (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent (Rotary Evaporation) cool->evaporate hydrolysis_setup Redissolve in EtOH/H₂O Add NaOH Solution evaporate->hydrolysis_setup hydrolysis_reflux Heat to Reflux (Monitor by TLC) hydrolysis_setup->hydrolysis_reflux acidify Cool and Acidify (with conc. HCl) hydrolysis_reflux->acidify precipitate Collect Precipitate (Vacuum Filtration) acidify->precipitate wash_dry Wash with Cold Water and Dry precipitate->wash_dry characterize Characterize Final Product (NMR, IR, MS) wash_dry->characterize end End characterize->end

Figure 2: Detailed experimental workflow for the synthesis.

Synthesis Procedure

Part A: Synthesis of Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 10.0 mmol).

  • Add 40 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Carefully add 3-bromopentan-2-one (1.82 g, 11.0 mmol, 1.1 equivalents) to the solution via syringe. Causality: A slight excess of the α-bromoketone ensures the complete consumption of the limiting aminothiazole starting material.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitor the reaction progress using TLC (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-12 hours. The disappearance of the starting aminothiazole spot (visualized under UV light) indicates completion.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil or solid. This crude intermediate can be used directly in the next step without further purification.

Part B: Saponification to 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

  • To the flask containing the crude intermediate from Part A, add a solution of sodium hydroxide (1.2 g, 30.0 mmol, 3.0 equivalents) in 30 mL of water and 15 mL of ethanol. Causality: The ethanol co-solvent ensures the solubility of the organic intermediate in the aqueous basic solution, facilitating efficient hydrolysis. A larger excess of base drives the saponification to completion.

  • Re-attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution to pH ~3-4 by the dropwise addition of concentrated hydrochloric acid. Critical Step: This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution. Vigorous stirring is essential during acidification.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is 75-85%.

Characterization and Data

The identity and purity of the final product should be confirmed using spectroscopic methods. The following data are representative of the expected product.

Analysis TechniqueExpected Results for 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.5 (br s, 1H, -COOH), 7.85 (s, 1H, C2-H), 2.80 (q, J=7.4 Hz, 2H, -CH₂CH₃), 2.45 (s, 3H, C6-CH₃), 1.25 (t, J=7.4 Hz, 3H, -CH₂CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 164.5 (C=O), 148.0, 145.5, 125.0, 115.0, 110.0 (Ar-C), 22.0 (-CH₂-), 15.0 (C6-CH₃), 13.5 (-CH₃).
FT-IR (KBr, cm⁻¹)3100-2500 (broad O-H stretch), 1685 (C=O stretch), 1540, 1450 (C=C, C=N stretches).
Mass Spec (ESI-)m/z calculated for C₉H₉N₂O₂S⁻ [M-H]⁻: 209.04. Found: 209.04.

Note: NMR chemical shifts (δ) are reported in ppm. Exact values may vary slightly based on solvent and instrument calibration. Data is predicted based on analogous structures found in the literature.[7][8]

Troubleshooting

  • Low Yield in Step A: Ensure the 3-bromopentan-2-one is fresh, as it can degrade over time. Confirm the reaction has gone to completion via TLC before proceeding.

  • Incomplete Hydrolysis (Step B): If TLC shows remaining ester, add an additional equivalent of NaOH and continue refluxing for another 2-3 hours.

  • Product Does Not Precipitate: If the product remains in solution after acidification, it may be due to insufficient acidification or a higher than expected solubility. Extract the aqueous layer with ethyl acetate (3 x 50 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the product.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid. By explaining the rationale behind key procedural choices and providing a clear, step-by-step guide, this document serves as a reliable resource for researchers. The successful synthesis of this versatile building block opens avenues for the development of novel libraries of imidazo[2,1-b]thiazole derivatives for evaluation in various drug discovery programs.

References

  • Jetir.Org. (n.d.). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Retrieved from [Link]

  • MDPI. (2023, November 15). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]

  • ACS Publications. (2017, August 11). Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. The Journal of Organic Chemistry. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][9][10]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • PubMed. (2025, August 31). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... Retrieved from [Link]

  • PubMed. (2016, July 15). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][2][9][10]THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • PMC. (2025, May 14). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

Sources

Application

Application Note: Chromatographic Isolation and Analytical Resolution of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Introduction and Chemical Context 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS: 1131586-44-1) is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry. Featuring an imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS: 1131586-44-1) is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry. Featuring an imidazo[2,1-b]thiazole core substituted with an ethyl group at position 3 and a methyl group at position 6, its molecular formula is C₉H₁₀N₂O₂S with a molecular weight of 210.26 g/mol [1].

The imidazo[2,1-b]thiazole scaffold is a privileged structure found in numerous biologically active agents, including potent anti-tuberculosis compounds targeting the mycobacterial cytochrome bcc-aa3 supercomplex[2], and novel human constitutive androstane receptor (CAR) agonists[3]. The carboxylic acid moiety at the C5 position enhances the molecule's reactivity, making it a critical building block for downstream amide coupling and functionalization[1].

Chromatographic Behavior and Method Rationale

As a Senior Application Scientist, approaching the separation of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid requires a deep understanding of its amphoteric nature. The molecule contains both a basic imidazo-nitrogen and an acidic carboxylic acid group.

  • Causality of pH Control: If chromatographed in neutral, unbuffered water/acetonitrile mixtures, the compound exists in a dynamic equilibrium of ionized and unionized states. This thermodynamic instability on the column leads to severe peak broadening, split peaks, and irreproducible retention times. To counteract this, the mobile phase must be strictly buffered at an acidic pH. The addition of 0.1% Trifluoroacetic acid (TFA) or 0.5% Formic acid acts as an ion-pairing agent, fully protonating the carboxylic acid (rendering it neutral) while ionizing the basic nitrogen, thereby creating a single, predictable molecular species[4].

  • Stationary Phase Selection: A sterically protected, end-capped C18 column (e.g., X-terra RP18 or equivalent) is highly recommended[4]. End-capping minimizes secondary interactions between the basic nitrogen of the imidazothiazole core and residual silanol groups on the silica matrix, which is the primary mechanistic cause of peak tailing in basic heterocycles.

Analytical RP-HPLC Protocol (Purity & Reaction Monitoring)

This self-validating protocol is designed for high-resolution monitoring of synthetic reaction mixtures and final purity verification.

Materials
  • Column: End-capped C18 Reverse Phase (50 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Detection: UV at 254 nm (optimal for the imidazo[2,1-b]thiazole chromophore).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the crude sample in 1 mL of the initial mobile phase (10% MeCN). Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could occlude the column frit.

  • System Suitability Test (SST): Inject a known reference standard to validate the system. This is a critical self-validating step (see Table 3). If the tailing factor exceeds 1.5, the acidic modifier in the mobile phase must be refreshed.

  • Execution: Inject 10 µL of the sample using the gradient outlined in Table 1.

  • Data Analysis: Integrate the target peak. Due to the moderate hydrophobicity of the ethyl and methyl substituents, the compound typically elutes in the middle of the gradient[2].

Quantitative Data & Gradients

Table 1: Analytical RP-HPLC Gradient Elution Profile

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 1.0
15.0 5 95 1.0
20.0 5 95 1.0
21.0 90 10 1.0

| 25.0 | 90 | 10 | 1.0 |

Table 2: System Suitability Parameters (Self-Validation)

Parameter Acceptance Criteria Scientific Rationale
Tailing Factor (Tf) ≤ 1.5 Ensures complete suppression of silanol interactions.
Theoretical Plates (N) ≥ 2000 Confirms column efficiency and proper packing integrity.
Resolution (Rs) ≥ 2.0 Guarantees baseline separation from synthetic impurities.

| Injection Precision | RSD ≤ 2.0% (n=5) | Validates autosampler performance and sample stability. |

Preparative HPLC Protocol (Scale-Up & Isolation)

For researchers needing to isolate milligram to gram quantities of the pure carboxylic acid from a crude synthetic mixture, preparative HPLC is required.

Step-by-Step Methodology
  • Scale-Up Calculation: Maintain the same column chemistry (C18) but increase the column dimensions (e.g., 250 x 21.2 mm, 5 µm). Scale the flow rate proportionally to the square of the column radius (from 1.0 mL/min to 20.0 mL/min).

  • Sample Loading (Causality Note): Dissolve the crude mixture in a minimum volume of Dimethyl Sulfoxide (DMSO) (up to 50 mg/mL). Rationale: Injecting highly concentrated samples dissolved in pure acetonitrile into a highly aqueous initial mobile phase (90% water) causes the compound to precipitate at the head of the column. DMSO prevents this "crashing out" effect.

  • Separation: Run the preparative gradient (Table 3). Monitor the eluent at 254 nm.

  • Fraction Collection: Configure the fraction collector to trigger on the leading edge of the target UV peak (threshold > 50 mAU).

  • Solvent Removal: Pool the fractions containing the pure product. Because TFA is volatile, the pooled fractions can be directly frozen at -80°C and lyophilized to yield the pure compound as a solid powder.

  • Final Verification: Re-analyze the lyophilized powder using UPLC-MS to confirm a purity of >95% and verify the exact mass[3].

Table 3: Preparative HPLC Gradient Conditions

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 20.0
20.0 5 95 20.0
25.0 5 95 20.0
26.0 90 10 20.0

| 30.0 | 90 | 10 | 20.0 |

Workflow Visualization

Workflow N1 Crude Synthetic Mixture (Imidazo[2,1-b]thiazole derivative) N2 Sample Preparation (Dissolution in DMSO & 0.45µm Filtration) N1->N2 N3 Analytical RP-HPLC (Method Dev. & SST Validation) N2->N3 Inject 10 µL N4 Preparative HPLC (Scale-up & UV-Triggered Isolation) N3->N4 Scale Flow Rate (r² ratio) N5 Fraction Pooling (Target Peak Selection) N4->N5 Monitor 254 nm N6 Lyophilization (Volatile Solvent Removal) N5->N6 Freeze at -80°C N7 UPLC-MS / NMR (Final Purity >95% Verification) N6->N7 Dry Powder

Chromatographic workflow for the isolation and verification of imidazo[2,1-b]thiazole derivatives.

References

  • Benchchem. "3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid".
  • European Patent Office. "3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS - EP 2164847 B1".
  • National Institutes of Health (PMC). "Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds".
  • National Institutes of Health (PMC). "Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure".

Sources

Method

Application Note: NMR Spectroscopy Protocols for 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Executive Summary The imidazo[2,1-b]thiazole framework is a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged in the development of antitubercular, antimicrobial, and anticancer therapeutics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]thiazole framework is a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged in the development of antitubercular, antimicrobial, and anticancer therapeutics[1][2]. 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (C₉H₁₀N₂O₂S) is a highly functionalized derivative whose carboxylic acid moiety serves as a critical handle for further synthetic elaboration[3].

Due to the complex fused bicyclic nature of this system and the potential for regioisomer formation during multicomponent syntheses (such as the Groebke–Blackburn–Bienaymé reaction), rigorous structural elucidation is mandatory[4]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the structure, regiochemistry, and purity of this compound.

Structural Analysis & Expected NMR Signatures

The structural validation of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid relies on identifying the unique electronic environment of the imidazo[2,1-b]thiazole core. The aromatic character of this fused ring system induces specific ring current effects that significantly influence proton shielding, particularly at the C2 position[5].

Because the C3, C5, and C6 positions are substituted, the C2 proton is the only aromatic proton remaining on the core , rendering it a critical diagnostic marker. It will appear as a sharp singlet. Furthermore, the presence of the 5-carboxylic acid necessitates specific solvent choices to prevent signal attenuation caused by hydrogen-bonded dimerization[6].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Signatures (DMSO-d₆, 400 MHz)

Position Functional Group Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Diagnostic Significance
5-COOH Carboxylic Acid 12.50 - 13.20 br s 1H - Confirms acidic proton; highly dependent on concentration.
C2-H Thiazole Core 7.10 - 7.40 s 1H - Sole aromatic proton; confirms substitution at C3.
3-CH₂ Ethyl Methylene 2.80 - 3.10 q 2H 7.5 Deshielded by adjacent thiazole ring and bridgehead N4.
6-CH₃ Imidazole Methyl 2.40 - 2.60 s 3H - Deshielded by adjacent C=N and carboxylic acid.

| 3-CH₃ | Ethyl Methyl | 1.15 - 1.35 | t | 3H | 7.5 | Standard aliphatic methyl coupling to adjacent CH₂. |

Table 2: Predicted ¹³C NMR Signatures (DMSO-d₆, 100 MHz)

Position Carbon Type Chemical Shift (δ, ppm) Causality / Electronic Environment
5-COOH Carbonyl (C=O) 162.0 - 166.0 Highly deshielded due to oxygen electronegativity.
C7a Bridgehead (C=N) 146.0 - 150.0 Deshielded by adjacent S1, N4, and N7 atoms.
C6 Quaternary (C-CH₃) 140.0 - 145.0 Imidazole core carbon, deshielded by adjacent N7.
C3 Quaternary (C-Et) 125.0 - 130.0 Thiazole core carbon, adjacent to bridgehead N4.
C5 Quaternary (C-COOH) 115.0 - 120.0 Imidazole core carbon, conjugated with the acid group.
C2 Methine (CH) 110.0 - 115.0 Thiazole core carbon, adjacent to S1.
3-CH₂ Aliphatic (CH₂) 19.0 - 23.0 Shielded aliphatic carbon.
6-CH₃ Aliphatic (CH₃) 13.0 - 16.0 Shielded aliphatic carbon.

| 3-CH₃ | Aliphatic (CH₃) | 11.0 - 14.0 | Most shielded terminal methyl carbon. |

Experimental Workflows & Methodologies

To ensure a self-validating system, the protocol is divided into precise sample preparation, 1D acquisition, and 2D correlation experiments.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H & 13C, 400-600 MHz) A->B Transfer to Magnet C 2D NMR Acquisition (HSQC, HMBC, COSY) B->C If Overlap/Ambiguity D Data Processing (FT, Phasing, Baseline Corr.) B->D C->D E Spectral Assignment (Integration, Multiplet Analysis) D->E Processed FID F Structural Validation (Imidazo[2,1-b]thiazole Core) E->F Peak Assignments

Workflow for NMR acquisition and structural validation of imidazo[2,1-b]thiazoles.
Sample Preparation Protocol

Causality Focus: Proper solvent selection and particulate removal dictate the ultimate resolution (linewidth) of the NMR spectrum.

  • Mass Optimization: Weigh 5–10 mg of the compound for routine ¹H NMR. For ¹³C and 2D NMR, increase the mass to 25–30 mg to ensure adequate signal-to-noise (S/N) for quaternary carbons.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Scientific Rationale: Non-polar solvents like CDCl₃ often fail to fully solvate carboxylic acids, leading to intermolecular hydrogen-bonded dimers that cause severe peak broadening. DMSO-d₆ acts as a strong hydrogen bond acceptor, breaking these dimers and yielding sharp, well-resolved signals for both the core protons and the acidic proton[1][6].

  • Homogenization: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate the vial for 2–3 minutes at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube.

    • Scientific Rationale: Removing undissolved particulates and paramagnetic impurities is critical. Particulates distort the local magnetic field homogeneity, making optimal shimming impossible and degrading resolution.

NMR Acquisition Parameters

Causality Focus: Pulse angles and relaxation delays must account for the distinct relaxation times (T₁) of quaternary vs. protonated carbons.

¹H NMR (400 or 600 MHz):

  • Pulse Sequence: Standard 30° pulse (zg30 on Bruker systems).

  • Relaxation Delay (D1): 1.5 seconds.

  • Number of Scans (NS): 16.

  • Rationale: A 30° pulse ensures that the magnetization returns to equilibrium rapidly, allowing for accurate, quantitative integration of the 10 expected protons without requiring excessively long D1 delays.

¹³C NMR (100 or 150 MHz):

  • Pulse Sequence: Power-gated decoupling with a 30° pulse (zgpg30).

  • Relaxation Delay (D1): 2.0 to 2.5 seconds.

  • Number of Scans (NS): 512 to 1024 (depending on concentration).

  • Rationale: The molecule contains five quaternary carbons (C3, C5, C6, C7a, and C=O). Because they lack attached protons, they rely on slower dipole-dipole relaxation mechanisms. A longer D1 is mandatory to prevent signal saturation and ensure these carbons are visible above the baseline noise.

2D NMR & Structural Validation Logic

To definitively prove the regiochemistry (i.e., confirming the ethyl group is at C3 and the methyl group is at C6), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range (2-bond and 3-bond) carbon-proton couplings.

HMBC_Correlations H_Me 6-Methyl Protons (δ 2.5) C_C5 C5 (Quaternary) (δ 118) H_Me->C_C5 3J_CH C_C6 C6 (Quaternary) (δ 142) H_Me->C_C6 2J_CH H_Et 3-Ethyl Protons (δ 2.9, CH2) C_C3 C3 (Quaternary) (δ 128) H_Et->C_C3 2J_CH C_C2 C_C2 H_Et->C_C2 3J_CH H_C2 C2 Proton (δ 7.2) H_C2->C_C3 2J_CH C_C7a C7a (Bridgehead) (δ 148) H_C2->C_C7a 3J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.
Data Processing and Validation Steps
  • Apodization & Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT). This optimizes the S/N ratio without sacrificing excessive resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.

  • Self-Validating Integration: Calibrate the integration of the C2-H singlet (δ ~7.2 ppm) to exactly 1.00. The resulting integrals for the 6-methyl singlet, 3-ethyl methylene, and 3-ethyl methyl must read 3.00, 2.00, and 3.00 respectively. A total sum of 10 protons validates the purity and structural identity of the synthesized batch.

References

  • Calderón-Rangel D, et al. "One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts". Chemistry Proceedings, MDPI. Available at:[Link]

  • Marchetti L, et al. "1H nuclear magnetic resonance spectra of the imidazo[2,1-b]thiazole system". Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. Available at:[Link]

  • "Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors". PMC, NIH. Available at:[Link]

  • "Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents". DergiPark. Available at: [Link]

  • "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity". Chemical Methodologies. Available at: [Link]

Sources

Application

Application Note: Drug Discovery Workflows Utilizing 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

Introduction & Pharmacological Significance The imidazo[2,1-b]thiazole core is widely recognized as a "privileged scaffold" in modern medicinal chemistry due to its exceptional ability to interact with diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The imidazo[2,1-b]thiazole core is widely recognized as a "privileged scaffold" in modern medicinal chemistry due to its exceptional ability to interact with diverse biological targets and its favorable synthetic feasibility[1]. Within this class, 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid (Molecular Formula: C9H10N2O2S, MW: 210.26 g/mol ) serves as a highly versatile and reactive building block[2].

The strategic placement of the ethyl group at position 3 and the methyl group at position 6 provides optimal steric bulk and lipophilicity, which are critical for target binding pocket occupation[2]. More importantly, the carboxylic acid moiety at the C5 position acts as a critical synthetic handle. It allows medicinal chemists to rapidly generate libraries of 5-carboxamides, esters, and fused tricyclic systems, which are essential for hit-to-lead optimization and structure-activity relationship (SAR) profiling[2].

Key Therapeutic Applications

The functionalization of the 5-carboxylic acid yields derivatives with profound therapeutic potential across multiple disease areas:

  • Anti-Tuberculosis (Targeting QcrB): Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a promising new class of anti-tuberculosis agents. They exhibit nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) by targeting QcrB, a crucial component of the cytochrome bc1 complex, thereby disrupting oxygen-dependent respiration[3].

  • Oncology (Pan-RAF Inhibitors): Derivatives of this scaffold act as potent Pan-RAF inhibitors. By suppressing the phosphorylation of MEK and ERK, these compounds effectively shut down the MAPK signaling pathway, demonstrating significant in vitro and in vivo anti-melanoma activity[4].

  • Antiviral Therapeutics: Extensive SAR studies have identified imidazo[2,1-b]thiazoles as potent Hepatitis C Virus (HCV) NS4B inhibitors, showing synergistic effects with other direct-acting antivirals like sofosbuvir[5]. Additionally, they act as highly selective phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors, serving as host-targeting antivirals against human rhinovirus (HRV)[6].

Pathways cluster_TB Anti-Tuberculosis (Mtb) cluster_Cancer Anti-Melanoma Compound Imidazo[2,1-b]thiazole Derivatives QcrB QcrB (Cytochrome b) Compound->QcrB Inhibits RAF Pan-RAF Kinase Compound->RAF Inhibits ATP ATP Synthesis Inhibition QcrB->ATP Death Bacterial Death ATP->Death MEK MEK Phosphorylation RAF->MEK ERK ERK Activation MEK->ERK Apoptosis Tumor Apoptosis ERK->Apoptosis

Fig 1. Dual mechanistic pathways of imidazo[2,1-b]thiazole derivatives in TB and melanoma.

Quantitative Structure-Activity Data Summary

To benchmark the efficacy of derivatives synthesized from the imidazo[2,1-b]thiazole core, the following table summarizes key performance metrics across different therapeutic targets based on recent literature:

Target / Disease AreaDerivative ClassKey Efficacy MetricToxicity / SelectivityRef
Mtb QcrB (Tuberculosis)5-carboxamidesMIC < 10 nMVERO cell toxicity > 100 µM[3]
Pan-RAF (Melanoma)Sulfonamide derivativesHigh enzymatic inhibitionBlocks MEK/ERK phosphorylation[4]
HCV NS4B (Hepatitis C)C2/C3 substitutedEC50 = 16 - 31 nMSynergistic with sofosbuvir[5]
PI4KB (Rhinovirus)Optimized derivativesEC50 = 0.007 - 0.027 µMMinimal off-target kinase activity[6]

Experimental Protocols

Protocol A: Synthesis of 5-Carboxamide Lead Compounds via Amide Coupling

This protocol outlines the conversion of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid into biologically active 5-carboxamides[3].

Causality & Expert Insight: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in activating sterically hindered carboxylic acids, such as the C5 position on the fused bicyclic ring. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it deprotonates the carboxylic acid to facilitate uronium salt formation without competing with the primary amine nucleophile. Anhydrous DMF is critical as it ensures complete solubilization of the polar intermediate while preventing premature hydrolysis of the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent (eq) of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the successful formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., for anti-TB agents, a functionalized aniline or aliphatic amine)[3]. Stir continuously at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting acid mass (m/z ~211 [M+H]+) confirms completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final 5-carboxamide.

Workflow Acid 3-Ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylic acid Activation Carboxyl Activation (HATU + DIPEA) Acid->Activation Coupling Amide Bond Formation (RT, 2-4 hours) Activation->Coupling Amine Amine Nucleophile Amine->Coupling Purification HPLC Purification Coupling->Purification Product 5-Carboxamide Lead Purification->Product

Fig 2. Optimized amide coupling workflow for synthesizing 5-carboxamide lead compounds.

Protocol B: In Vitro Target Validation (Mtb Resazurin Microtiter Assay)

To validate the biological activity of the newly synthesized 5-carboxamides against the QcrB target[3], a Resazurin Microtiter Assay (REMA) is employed.

Causality & Expert Insight: Resazurin acts as a self-validating redox indicator. Viable mycobacteria with an active electron transport chain reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. Because imidazo[2,1-b]thiazole-5-carboxamides specifically target QcrB (cytochrome b)[3], successful inhibition halts the electron transport chain, preventing this colorimetric shift and providing a direct, quantifiable measure of target engagement.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the optical density (OD600) reaches 0.6-0.8.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the synthesized imidazo[2,1-b]thiazole derivatives in DMSO, ensuring the final DMSO concentration does not exceed 1% per well.

  • Inoculation: Dilute the Mtb culture to an OD600 of 0.001 and add 100 µL to each well containing the compounds. Include compound-free growth controls and sterile media controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Detection: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours at 37°C.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change from blue to pink (indicating >90% inhibition of respiration).

Conclusion

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid is a foundational building block in modern drug discovery. By leveraging its reactive C5-carboxylic acid, researchers can efficiently navigate hit-to-lead workflows, generating highly potent therapeutics ranging from QcrB-targeting anti-tuberculosis agents to Pan-RAF inhibitors for oncology. Strict adherence to optimized coupling chemistries and validated biological assays ensures high-fidelity data and accelerated drug development timelines.

References

  • Title: Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed Source: nih.gov URL: [Link]

  • Title: Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB | ACS Infectious Diseases Source: acs.org URL: [Link]

  • Title: Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity - PubMed Source: nih.gov URL: [Link]

Sources

Method

Application Note &amp; Protocols: Strategies for Incorporating 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic Acid into Polymer Matrices for Controlled Release Applications

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for incorporating the novel therapeutic agent, 3-Ethyl-6-methylimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for incorporating the novel therapeutic agent, 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, into various polymer matrices. Imidazothiazole derivatives have garnered significant interest for their broad pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] Effective delivery of such potent molecules is paramount to enhancing therapeutic efficacy while minimizing systemic toxicity.[6] This document outlines two primary strategies for formulation: non-covalent physical entrapment and stable covalent conjugation. We present field-proven, step-by-step protocols for established techniques including oil-in-water (o/w) solvent evaporation, hot-melt extrusion (HME), and carbodiimide-mediated covalent coupling. Furthermore, we detail the essential characterization and validation assays required to ensure the quality, stability, and performance of the final drug-polymer composite, establishing a framework for robust and reproducible formulation development.

The Active Moiety: 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic Acid

The subject of this guide is a heterocyclic compound featuring a fused imidazothiazole ring system. This scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active agents.[3] The therapeutic potential of this specific molecule is inferred from the broad activity of its class, making it a candidate for controlled-release formulations aimed at sustained local or systemic delivery.[1][4]

The key to its versatility in polymer incorporation lies in its structure:

  • Imidazo[2,1-b]thiazole Core: Provides the pharmacological activity.

  • Carboxylic Acid Moiety (-COOH): This functional group is the primary handle for chemical modification. It allows for covalent attachment to polymers and influences the molecule's solubility and interactions within a polymer matrix.[7]

Table 1: Physicochemical Properties of the Active Moiety

PropertyValueSource
IUPAC Name 3-ethyl-6-methylimidazo[2,1-b][8][9]thiazole-5-carboxylic acid[10]
Molecular Formula C₉H₁₀N₂O₂S[10]
Molecular Weight 210.26 g/mol [10]
Key Functional Group Carboxylic Acid (-COOH)[10]
Potential Activity Anticancer, Anti-inflammatory, Antioxidant[1][2][3]

Rationale for Polymer Matrix Selection

The choice of polymer is as critical as the incorporation method itself. It dictates the release mechanism, duration, biocompatibility, and overall performance of the drug delivery system.[8][11][12] The ideal polymer should be biocompatible, biodegradable into non-toxic products, and possess tunable properties that match the desired therapeutic window.[6][]

Commonly used biodegradable polymers include:

  • Polyesters: Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), and Polycaprolactone (PCL) are the most widely used due to their excellent biocompatibility and tunable degradation rates.[12][] PLGA, in particular, is a workhorse in the field, with its degradation controllable by adjusting the lactide-to-glycolide ratio.[]

  • Hydrophilic Polymers: Poly(ethylene glycol) (PEG) is often used to improve solubility and circulation time, while Poly(vinyl alcohol) (PVA) is common in hydrogel formulations and as an emulsion stabilizer.[6][14]

The following decision-making framework can guide polymer selection.

PolymerSelection cluster_release Release Profile cluster_method Fabrication Method cluster_polymer Polymer Choice start Desired Application Goal sustained Sustained Release (Weeks to Months) start->sustained burst Initial Burst then Sustained Release start->burst stimuli Stimuli-Responsive (e.g., pH, Temp) start->stimuli conjugation Covalent Conjugation start->conjugation Requires Prodrug Approach hme Hot-Melt Extrusion (HME) sustained->hme Thermally Stable Drug solvent Solvent Evaporation sustained->solvent Heat Sensitive Drug burst->solvent smart Smart Polymers (PNIPAAm, PAA) stimuli->smart Requires Trigger plga PLGA / PLA (Bulk Eroding) hme->plga pcl PCL (Slow Degradation) hme->pcl solvent->plga solvent->pcl functional Functionalized Polymer (e.g., PEG-NH2) conjugation->functional

Caption: Polymer selection workflow based on desired release and fabrication method.

Protocol 1: Physical Entrapment via Solvent Evaporation

This technique is ideal for encapsulating the active moiety within a polymer matrix (e.g., PLGA) to form microspheres. It is particularly suited for compounds that are soluble in volatile organic solvents and is performed at or near room temperature, protecting heat-sensitive molecules.[15][16] The principle involves creating an oil-in-water (o/w) emulsion, where the "oil" phase is the polymer and drug dissolved in an organic solvent, and the "water" phase is an aqueous solution containing a stabilizer.[17][18]

Experimental Workflow

SolventEvaporation cluster_prep Phase Preparation cluster_process Emulsification & Evaporation cluster_harvest Harvesting & Drying A 1. Dissolve Drug & PLGA in Dichloromethane (DCM) (Organic/Oil Phase) C 3. Add Oil Phase to Water Phase under high-speed homogenization or sonication to form O/W Emulsion A->C B 2. Dissolve PVA in Deionized Water (Aqueous/Water Phase) B->C D 4. Stir emulsion at room temp for 3-4 hours to allow DCM to evaporate C->D E 5. Collect hardened microspheres by centrifugation D->E F 6. Wash with water to remove excess PVA E->F G 7. Lyophilize (Freeze-dry) to obtain final product F->G

Caption: Workflow for microsphere fabrication via the o/w solvent evaporation method.

Detailed Step-by-Step Protocol
  • Prepare the Organic Phase (Oil Phase):

    • Weigh 200 mg of Poly(lactic-co-glycolic acid) (PLGA 50:50, MW 30-60 kDa) and 20 mg of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.

    • Dissolve both components in 2 mL of Dichloromethane (DCM) in a glass vial. Vortex until a clear, homogenous solution is formed.

    • Causality: DCM is a volatile solvent that is immiscible with water, making it ideal for creating the emulsion and for easy removal by evaporation.[17]

  • Prepare the Aqueous Phase (Water Phase):

    • Prepare a 1% w/v solution of Poly(vinyl alcohol) (PVA) by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.

    • Causality: PVA acts as a surfactant, stabilizing the oil droplets in the water phase and preventing them from coalescing during solvent evaporation.[16]

  • Form the Emulsion:

    • Transfer 20 mL of the 1% PVA solution into a 50 mL beaker.

    • While homogenizing the PVA solution at 10,000 RPM, slowly add the organic phase dropwise using a syringe.

    • Continue homogenization for 2 minutes to form a stable oil-in-water (o/w) emulsion.

    • Causality: The high shear force breaks the organic phase into microscopic droplets, the size of which will determine the final microsphere size.[15]

  • Solvent Evaporation:

    • Transfer the beaker to a magnetic stir plate and stir at 400 RPM for 3-4 hours at room temperature. Leave the beaker uncovered to facilitate solvent removal.

    • Causality: As DCM evaporates, the PLGA precipitates and solidifies around the drug, forming solid microspheres.[17]

  • Harvesting and Washing:

    • Transfer the microsphere suspension to centrifuge tubes.

    • Centrifuge at 5,000 x g for 10 minutes. Discard the supernatant.

    • Resuspend the pellet in 20 mL of deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA.

    • Causality: Washing is critical to remove surface-adsorbed PVA, which can affect the release profile and surface properties of the microspheres.

  • Drying:

    • Freeze the washed microsphere pellet at -80°C for at least 4 hours.

    • Lyophilize (freeze-dry) the frozen pellet for 48 hours to obtain a fine, dry powder. Store at 4°C in a desiccator.

Table of Formulation Parameters and Their Expected Impact
ParameterVariationExpected Impact on Microspheres
Drug:Polymer Ratio 1:10 -> 1:5Increased drug loading; potential for faster release or crystallization.
PLGA Concentration 5% -> 15% w/vIncreased particle size and density.
Homogenization Speed 5,000 -> 15,000 RPMDecreased mean particle size.
PVA Concentration 0.5% -> 2% w/vDecreased particle size; more stable emulsion.

Protocol 2: Physical Entrapment via Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that is highly efficient for creating amorphous solid dispersions (ASDs).[19][20] In this process, the active moiety and a thermoplastic polymer are heated and mixed by rotating screws inside an extruder barrel, forming a homogenous melt that is then cooled and shaped.[21][22] This method is excellent for improving the bioavailability of poorly soluble drugs by dispersing them at a molecular level within the polymer.[9][19]

Experimental Workflow

HMEWorkflow A 1. Physical Blending: Drug + Polymer (e.g., Soluplus®) B 2. Gravimetric Feeding: Introduce blend into the extruder hopper A->B C 3. Hot-Melt Extrusion: Conveying, melting, mixing, and venting inside the heated extruder barrel B->C D 4. Extrudate Cooling: Cool the molten strand on a conveyor belt C->D E 5. Pelletizing & Milling: Cut the cooled strand into pellets and mill to desired particle size D->E

Caption: General workflow for producing a drug-polymer solid dispersion via HME.

Detailed Step-by-Step Protocol
  • Pre-Extrusion Preparation:

    • Dry the polymer (e.g., Soluplus® or a suitable grade of PLA) in a vacuum oven at 40°C for 24 hours to remove residual moisture.

    • Causality: Moisture can cause polymer degradation at high temperatures and lead to porosity in the extrudate.

    • Create a physical blend by mixing 10% w/w 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid with 90% w/w polymer in a V-blender for 15 minutes to ensure homogeneity.

  • Extruder Setup:

    • Use a co-rotating twin-screw extruder (e.g., 11 mm).

    • Set the temperature profile for the extruder zones. For a polymer like Soluplus®, a profile might be: 80°C (Zone 1) -> 120°C -> 140°C -> 150°C (Die).

    • Causality: The increasing temperature profile ensures the polymer melts gradually without causing thermal degradation to the drug.[21] The final temperature must be above the polymer's glass transition temperature but below the degradation temperature of the drug.

  • Extrusion Process:

    • Calibrate a gravimetric feeder to deliver the physical blend into the extruder at a constant rate (e.g., 0.5 kg/hr ).

    • Set the screw speed (e.g., 100 RPM).

    • Causality: Screw speed influences the shear forces and residence time in the extruder, which are critical for achieving a homogenous molecular dispersion.[22]

    • Start the feeder and screws. Allow the system to reach a steady state, indicated by stable torque and die pressure.

  • Downstream Processing:

    • Collect the extrudate strand onto a cooling conveyor belt.

    • Feed the cooled, solidified strand into a pelletizer to create uniform pellets.

    • For subsequent formulation (e.g., tableting), the pellets can be milled into a fine powder using a Fitzmill or similar equipment.

Table of HME Process Parameters and Their Impact
ParameterTypical RangeImpact on Product
Temperature Profile 80 - 170°CMust be optimized to melt polymer without degrading the drug. Affects melt viscosity.
Screw Speed 50 - 300 RPMHigher speed increases shear and mixing but reduces residence time.
Feed Rate 0.2 - 2 kg/hr Affects the degree of fill in the extruder barrel and residence time.
Drug Loading 5 - 25% w/wHigher loading may lead to recrystallization if the drug's solubility in the polymer is exceeded.

Protocol 3: Covalent Conjugation to a Polymer Backbone

Covalent conjugation creates a new chemical entity—a polymer-drug conjugate—where the drug is released upon the cleavage of the linking bond, often through hydrolysis.[23] This method offers precise control over drug loading and can prevent burst release. The carboxylic acid on our molecule is readily activated by carbodiimide chemistry (EDC/NHS) to form a stable amide bond with an amine-functionalized polymer.[24][25][26]

Reaction Mechanism

ConjugationMechanism compound Drug-COOH intermediate1 [O-Acylisourea Intermediate] (Unstable) compound->intermediate1  Activation polymer Polymer-NH2 edc + EDC nhs + NHS intermediate2 [NHS-Ester] (More Stable) intermediate1->intermediate2  Stabilization product Drug-C(O)NH-Polymer (Stable Amide Bond) intermediate2->product  Coupling

Caption: EDC/NHS chemistry for conjugating a carboxylic acid to a primary amine.

Detailed Step-by-Step Protocol
  • Polymer and Drug Preparation:

    • Dissolve an amine-terminated polymer (e.g., 100 mg of Amine-PEG-Amine, MW 5 kDa) in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • In a separate vial, dissolve a 5-fold molar excess of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid in 2 mL of anhydrous DMSO.

  • Carboxylic Acid Activation:

    • To the drug solution, add a 1.2-fold molar excess (relative to the drug) of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).

    • Stir the activation mixture at room temperature for 1 hour under a nitrogen atmosphere.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which reduces side reactions and efficiently reacts with primary amines.[25][26]

  • Conjugation Reaction:

    • Add the activated drug solution (now containing the NHS-ester) dropwise to the stirring polymer solution.

    • Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted drug, EDC, and NHS byproducts.

    • Causality: Dialysis is an effective method for separating the high molecular weight polymer-drug conjugate from small molecule impurities.

  • Product Recovery:

    • Freeze the purified conjugate solution at -80°C.

    • Lyophilize for 48-72 hours to obtain the final product as a dry, fluffy solid. Store at -20°C.

Characterization and Validation Protocols

Self-validating protocols are essential for trustworthiness. Each formulation must be thoroughly characterized to ensure it meets the required specifications for quality, safety, and efficacy.

Overall Characterization Workflow

Characterization cluster_phys Physical Properties cluster_drug Drug Content & State cluster_perf Performance start Drug-Polymer Composite (Microspheres, Extrudate, or Conjugate) sem Morphology & Size (SEM) start->sem loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) start->loading state Solid State Analysis (DSC, XRD) start->state ftir Chemical Integrity (FTIR) start->ftir dls Particle Size Distribution (DLS, for nanoparticles) release In Vitro Drug Release (Dissolution Assay) loading->release kinetics Release Kinetics Modeling release->kinetics

Caption: A comprehensive workflow for the characterization of drug-polymer composites.

Key Characterization Protocols

A. Drug Loading and Encapsulation Efficiency (EE%)

  • Principle: To quantify the amount of drug successfully incorporated into the polymer matrix.

  • Protocol:

    • Accurately weigh 10 mg of the drug-polymer composite.

    • Dissolve it in a suitable solvent (e.g., 10 mL of DMSO or DCM) to release the drug.

    • If using an insoluble polymer, extract the drug with a solvent in which the drug is soluble but the polymer is not.

    • Quantify the drug concentration using a validated UV-Vis spectrophotometry or HPLC method against a standard curve.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in composite / Total mass of composite) x 100

      • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

B. Solid-State Characterization (DSC/XRD)

  • Principle: To determine if the drug exists in a crystalline or amorphous state within the polymer. The amorphous state is often desired for enhanced solubility.[27]

  • Protocol:

    • Differential Scanning Calorimetry (DSC): Heat 3-5 mg of the sample from 25°C to 250°C at a rate of 10°C/min. The absence of a sharp melting endotherm for the drug indicates it is in an amorphous state.

    • X-Ray Diffraction (XRD): Analyze the powder sample. The absence of sharp Bragg peaks characteristic of the crystalline drug confirms an amorphous dispersion.[27]

C. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Principle: To confirm the successful covalent conjugation or to check for any chemical interactions between the drug and polymer.

  • Protocol:

    • Analyze the pure drug, the pure polymer, a physical mixture, and the final composite/conjugate.

    • For conjugates, the appearance of a new amide bond peak (~1650 cm⁻¹) and the disappearance of the carboxylic acid peak provide evidence of successful conjugation.

D. In Vitro Drug Release

  • Principle: To measure the rate and extent of drug release from the polymer matrix in a physiologically relevant medium.[8]

  • Protocol:

    • Suspend a known amount of the drug-polymer composite (e.g., 20 mg) in a known volume of release medium (e.g., 50 mL of Phosphate Buffered Saline, pH 7.4) in a shaker bath at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), withdraw a sample (e.g., 1 mL) of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples by HPLC or UV-Vis.

    • Plot the cumulative percentage of drug released versus time. The data can be fitted to mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion vs. polymer erosion).[11][28][29]

References

  • Gao, Y., et al. (2021). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. PMC. Available at: [Link]

  • Patil, H., et al. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. Available at: [Link]

  • PharmaTech. (2024). Advanced Hot Melt Extrusion: Pioneering Techniques in Pharmaceutical Formulation. PharmaTech. Available at: [Link]

  • Ascendia Pharma. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • D'souza, S. S., & DeLuca, P. P. (2008). Modeling of Drug Release from Bioerodible Polymer Matrices. Taylor & Francis Online. Available at: [Link]

  • Raytthatha, N. (2025). From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals. European Journal of Pharmaceutical and Pharmacological Sciences. Available at: [Link]

  • Al-Tahami, K. A., & Singh, J. (2002). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. ResearchGate. Available at: [Link]

  • AbbVie. (n.d.). What is hot melt extrusion and how can it benefit your drug product? AbbVie Contract Manufacturing. Available at: [Link]

  • Paun, M. A., et al. (2014). Drug Release Kinetics from Polymer Matrix through Fractal Approximation of Motion. ResearchGate. Available at: [Link]

  • COMSOL. (n.d.). Modeling and Simulation of Drug Release Through Polymer Matrices. COMSOL. Available at: [Link]

  • American Chemical Society. (2006). Advances in Polymeric Matrices and Drug Particle Engineering. ACS Symposium Series. Available at: [Link]

  • MDPI. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). Polymer-Based Drug Delivery Strategies: A Comprehensive Guide for Modern Therapeutics. Creative Biolabs. Available at: [Link]

  • RJPT. (2025). Smart Polymer Matrices for on-demand Drug Release: Recent Progress and Challenges. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI. Available at: [Link]

  • Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? ResearchGate. Available at: [Link]

  • Semantic Scholar. (2016). MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Semantic Scholar. Available at: [Link]

  • Lee, J., et al. (2024). Fabrication of Engineered Drug–Polymer Composite Particles via Piezoelectric Inkjet Technique for Floating Drug Delivery Systems. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2016). Characterization of a clinical polymer-drug conjugate using multiscale modeling. PMC. Available at: [Link]

  • Harris, J. M., et al. (2011). Method of preparing carboxylic acid functionalized polymers. Google Patents.
  • IJISET. (n.d.). Synthesis and Characterization of Polymer Nanocomposites for Biomedical Applications - Current Perspectives and Challenges. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

  • Freytag, T., et al. (2004). Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology. Kinam Park. Available at: [Link]

  • Zhang, Z., et al. (2021). Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering. ACS Publications. Available at: [Link]

  • Yeo, Y., & Park, K. (2004). Microencapsulation by solvent evaporation: State of the art for process engineering approaches. ResearchGate. Available at: [Link]

  • Bentham Science. (2023). A Review on the Synthesis and Anticancer Potentials of Imidazothiazole Derivatives. Bentham Science. Available at: [Link]

  • Zhumagaliyeva, A., et al. (2024). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. PMC. Available at: [Link]

  • Kamal, A., et al. (2013). The design and development of imidazothiazole–chalcone derivatives as potential anticancer drugs. Taylor & Francis Online. Available at: [Link]

  • Iqbal, M., et al. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation. PubMed. Available at: [Link]

  • Belali, N., et al. (2019). Solvent Evaporation as an Efficient Microencapsulating Technique for Taste Masking in Fast Disintegrating Oral Tablets. SciSpace. Available at: [Link]

  • Kamal, A., et al. (2013). The design and development of imidazothiazole-chalcone derivatives as potential anticancer drugs. PubMed. Available at: [Link]

  • MDPI. (2024). Special Issue “Development, Characterization and Applications of Novel Polymeric Materials and Composites”. PMC. Available at: [Link]

  • Sagita, D. S., et al. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? UI Scholars Hub. Available at: [Link]

  • Duncan, R. (2009). Polymeric conjugates for drug delivery. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Available at: [Link]

  • Ling, J., et al. (2019). Chemoselective Polymerization of Epoxides from Carboxylic Acids: Direct Access to Esterified Polyethers and Biodegradable Polyurethanes. ACS Macro Letters. Available at: [Link]

  • Semantic Scholar. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. Available at: [Link]

  • IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. Available at: [Link]

  • MDPI. (2021). Influence of Drug Incorporation on the Physico-Chemical Properties of Poly(l-Lactide) Implant Coating Matrices—A Systematic Study. MDPI. Available at: [Link]

  • KUEY. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

Abstract This application note details a robust, automated high-throughput screening (HTS) protocol to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, automated high-throughput screening (HTS) protocol to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2] We present a hypothetical screening scenario using the novel compound 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid , a molecule belonging to the imidazo[2,1-b]thiazole class known to produce kinase inhibitors.[3][4] The primary assay employs the Kinase-Glo® Luminescent Kinase Assay, a homogeneous method that quantifies kinase activity by measuring ATP consumption.[5][6] We further describe a secondary, orthogonal assay using Fluorescence Polarization (FP) for hit confirmation and validation.[7][8] The methodologies provided herein are designed for researchers in drug development and offer a comprehensive framework for assay development, execution, and data analysis, ensuring high standards of scientific rigor and reproducibility.

Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines.[9][10] Dysregulation of the p38α isoform is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a high-priority target for therapeutic intervention.[11] The development of small molecule inhibitors targeting p38α is a major focus of drug discovery efforts.[12][13]

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including Focal Adhesion Kinase (FAK) and Phosphatidylinositol 4-kinase IIIβ (PI4KB).[3][14] This structural class serves as a promising starting point for the discovery of novel p38α MAPK inhibitors. This note outlines a screening protocol for a representative compound from this class, 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid.

The primary screening method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after a kinase reaction. The light produced by luciferase is directly proportional to the ATP concentration, meaning that potent inhibitors of p38α will result in less ATP consumption and a higher luminescent signal.[5] This assay is renowned for its high sensitivity, broad dynamic range, and excellent Z'-factor values, making it ideal for HTS.[5][15] To ensure the validity of primary hits, we also describe a Fluorescence Polarization (FP) based immunoassay as an orthogonal confirmation method.[7][8]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase module. It is typically initiated by environmental stressors or inflammatory cytokines, which activate a MAPKKK (e.g., TAK1, ASK1).[9] This kinase then phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAPK.[10] Activated p38 translocates to the nucleus to phosphorylate various transcription factors, such as ATF2 and MEF2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][16]

p38_pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P substrates Transcription Factors (e.g., ATF2, MEF2) p38->substrates P response Inflammatory Response (TNF-α, IL-6 production) substrates->response inhibitor 3-Ethyl-6-methylimidazo [2,1-B]thiazole-5-carboxylicacid inhibitor->p38

Caption: Simplified p38 MAPK Signaling Cascade.

Primary HTS: Kinase-Glo® Luminescent Assay

Assay Principle

The Kinase-Glo® assay quantifies p38α kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® Reagent contains Ultra-Glo™ Luciferase, which uses the remaining ATP to generate a stable, "glow-type" luminescent signal. A high signal indicates low kinase activity (high ATP remaining) and thus potent inhibition. Conversely, a low signal indicates high kinase activity (low ATP remaining) and weak inhibition.[6]

Materials and Reagents
  • Compound: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid (Test Compound)

  • Enzyme: Recombinant Human p38α (MAPK14), activated

  • Substrate: ATF2 peptide substrate

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Control Inhibitor: SB203580 (a known p38α inhibitor)

  • Plates: Solid white, flat-bottom 384-well assay plates

  • Buffer: Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Other: ATP, DMSO, multichannel pipettes, automated liquid handler, plate luminometer

Experimental Workflow Diagram

hts_workflow start Start dispense 1. Dispense 50 nL Compound or DMSO to 384-well plate start->dispense add_enzyme 2. Add 5 µL p38α Enzyme/ Substrate Mix dispense->add_enzyme start_reaction 3. Add 5 µL ATP to start reaction (Final [ATP] = 10 µM) add_enzyme->start_reaction incubate1 4. Incubate 60 min at RT start_reaction->incubate1 add_glo 5. Add 10 µL Kinase-Glo® Reagent to stop reaction incubate1->add_glo incubate2 6. Incubate 10 min at RT add_glo->incubate2 read 7. Read Luminescence incubate2->read end End read->end

Caption: HTS Workflow for the Kinase-Glo® Assay.

Detailed HTS Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound (3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid) from a dose-response plate (e.g., 10 mM to 0.1 µM) into the 384-well assay plates.

    • Expert Insight: Dispense positive controls (e.g., 100 µM SB203580 for maximum inhibition) and negative controls (DMSO vehicle for minimum inhibition) into designated columns for Z'-factor calculation.[17]

  • Enzyme/Substrate Addition: Prepare a master mix of p38α enzyme and ATF2 substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme (e.g., 10 µM).

  • Kinase Reaction Incubation: Seal the plates and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of reconstituted Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.[5]

  • Luminescence Stabilization: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control
  • Z'-Factor Calculation: The quality of the assay is determined by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[15][18] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[19]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where pos is the maximum inhibition control (e.g., SB203580) and neg is the no inhibition control (DMSO).

  • IC₅₀ Determination: The percentage of inhibition for each compound concentration is calculated relative to the controls:

    • % Inhibition = 100 * (Signal_test - Mean_neg) / (Mean_pos - Mean_neg)

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Assay Volume 20 µLSuitable for 384-well plates, conserves reagents.
p38α Concentration 1-5 ng/wellOptimized for ~80% ATP consumption in 60 min.
ATF2 Substrate 0.2 µg/µLSaturating concentration to ensure reaction is enzyme-limited.
ATP Concentration 10 µMNear the Km of p38α for ATP, providing good sensitivity for ATP-competitive inhibitors.[6]
DMSO Tolerance < 1%High concentrations can inhibit enzyme activity.
Z'-Factor Goal > 0.7Indicates an excellent and robust assay.[15]

Orthogonal Hit Confirmation: Fluorescence Polarization (FP) Assay

Assay Principle

An orthogonal assay is crucial to eliminate false positives arising from assay-specific interference (e.g., luciferase inhibition). A competitive Fluorescence Polarization (FP) immunoassay is an excellent choice.[7] This assay measures the binding of a phosphospecific antibody to a fluorescently labeled phospho-peptide product. When the antibody binds the tracer, the resulting large complex tumbles slowly in solution, yielding a high FP signal. An effective inhibitor reduces the amount of phospho-peptide produced, leaving more unbound tracer, which tumbles rapidly and results in a low FP signal.[20][21]

Protocol Outline
  • Kinase Reaction: Perform the kinase reaction as in the primary screen (steps 1-4), but use a fluorescently labeled peptide substrate.

  • Detection: Stop the reaction and add a detection mix containing a phosphospecific antibody and EDTA (to chelate Mg²⁺ and stop the kinase).

  • Incubation: Incubate for 60-90 minutes to allow antibody-peptide binding to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.

The confirmation of hits with a mechanistically distinct assay provides high confidence in the screening results before committing to more resource-intensive follow-up studies.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting a high-throughput screen for inhibitors of p38α MAPK, using the novel compound 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid as an example. The combination of a highly sensitive primary luminescent assay with a robust orthogonal FP confirmation assay ensures the generation of high-quality, reliable data. This detailed protocol, complete with explanations for key experimental choices and quality control metrics, empowers researchers to efficiently identify and validate promising lead compounds for the treatment of inflammatory diseases.

References

  • p38 MAPK signaling pathway. (n.d.).
  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • Novak, J. S., et al. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Li, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Retrieved from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. Retrieved from [Link]

  • Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). Semantic Scholar. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • Simard, J. R., et al. (2009). High-throughput screening to identify inhibitors which stabilize inactive kinase conformations in p38alpha. PubMed. Retrieved from [Link]

  • Simard, J. R., et al. (2009). High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. Journal of the American Chemical Society. Retrieved from [Link]

  • Yakan, H., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. PubMed. Retrieved from [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. (2025). PubMed. Retrieved from [Link]

  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega KK. Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. Retrieved from [Link]

  • FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. (2021). PubMed. Retrieved from [Link]

  • Beverly, M., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • Zhang, J. H., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. Retrieved from [Link]

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). RSC. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • AstraZeneca high‐throughput screening hit compounds 1 and 2, and... (n.d.). ResearchGate. Retrieved from [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][10][16]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1- b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024). MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Welcome to the technical support resource for the synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol and improve final product yield and purity. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2] Achieving an efficient and high-yielding synthesis is therefore a critical objective.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route for 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid?

The most robust and widely adopted method for constructing the imidazo[2,1-b]thiazole core is a variation of the classic Hantzsch thiazole synthesis.[3][4] This strategy involves two main stages:

  • Condensation and Cyclization: Reaction of an appropriate 2-aminothiazole derivative with an α-haloketone to form the fused bicyclic system. For the target molecule, this involves reacting Ethyl 2-amino-4-methylthiazole-5-carboxylate with 1-chloro-2-butanone (or 1-bromo-2-butanone). This reaction forms the ethyl ester of the target compound.

  • Saponification (Hydrolysis): Conversion of the resulting ethyl ester to the final carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

This two-step approach is generally reliable and allows for modular synthesis where different substituents can be introduced by varying the starting materials.

Q2: Can you illustrate the overall workflow for this synthesis?

Certainly. The synthetic pathway is a straightforward sequence from commercially available starting materials to the final product.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis SM1 Ethyl 2-amino-4- methylthiazole-5-carboxylate Intermediate Ethyl 3-ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylate SM1->Intermediate Reflux (e.g., Dioxane, DMF) Hantzsch-type Condensation SM2 1-Chloro-2-butanone SM2->Intermediate Intermediate2 Ethyl 3-ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylate FinalProduct 3-Ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylic acid Intermediate2->FinalProduct 1. NaOH or LiOH, H₂O/THF 2. HCl (aq) workup

Caption: General two-stage workflow for the synthesis.

Q3: What is the underlying mechanism of the key cyclization step?

The formation of the imidazo[2,1-b]thiazole ring proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (the carbon bearing the halogen).

  • Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring intermediate (a bicyclic alcohol).

  • Dehydration: This intermediate readily dehydrates under the heated reaction conditions to yield the stable, aromatic imidazo[2,1-b]thiazole system.

This sequence ensures a regioselective outcome, which is a key advantage of this synthetic route.[5]

G start Step 1: Nucleophilic Attack step2 Step 2: Intramolecular Cyclization start->step2 S_N2 Reaction step3 Step 3: Dehydration step2->step3 Forms Bicyclic Alcohol Intermediate product Final Aromatic Product step3->product Elimination of H₂O

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Optimization

Technical Support Center: Optimizing HPLC Analysis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

Welcome to the technical support center for the HPLC analysis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. Here, we emphasize the scientific principles behind the troubleshooting and optimization steps to empower you with the expertise to develop robust and reliable HPLC methods.

Understanding the Analyte: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

The key to successful HPLC method development lies in understanding the physicochemical properties of the analyte. 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid is a heterocyclic compound featuring a carboxylic acid group. This acidic moiety is the primary driver of its chromatographic behavior in reversed-phase HPLC.

PropertyValue/InformationImplication for HPLC Analysis
Molecular Formula C₉H₁₀N₂O₂S[1]Provides the elemental composition.
Molecular Weight 210.26 g/mol [1]Useful for mass spectrometry detection.
Key Functional Group Carboxylic AcidThis group is ionizable. The retention time and peak shape will be highly dependent on the mobile phase pH.[2][3]
pKa Not readily available in literature. Estimated to be around 3-5 for a typical carboxylic acid.The mobile phase pH must be carefully controlled to ensure the analyte is in a single, non-ionized form for optimal retention and peak shape.[4][5]
logP Not readily available in literature.The hydrophobicity will determine its retention on a reversed-phase column. The non-ionized form will be more hydrophobic and thus more retained.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

Q1: Why is my peak for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid tailing?

Peak tailing is a common issue for acidic compounds and is often indicative of secondary interactions between the analyte and the stationary phase.[7][8]

  • Causality: At a mobile phase pH close to or above the pKa of the carboxylic acid group, a portion of the analyte molecules will be in their ionized (anionic) form. These negatively charged molecules can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to peak tailing.[9]

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 2 pH units below the analyte's pKa.[4][5] Since the exact pKa is unknown, a good starting point is a pH of 2.5-3.0. This ensures the carboxylic acid is fully protonated (non-ionized), minimizing interactions with silanols.[10]

    • Buffer Selection: Use an appropriate buffer to maintain a consistent pH. Phosphate and formate buffers are excellent choices for low pH applications.[11][12][13]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, reducing the chances of secondary interactions.[7]

    • Check for Column Overload: Injecting too high a concentration of the analyte can also lead to peak tailing.[7] Try reducing the injection volume or diluting the sample.

Q2: My retention time for the analyte is drifting and not reproducible. What is the cause?

Retention time instability is a critical issue, especially for quantitative analysis. For an ionizable compound like 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, the most likely culprit is an unstable mobile phase pH, especially if it is near the analyte's pKa.[6][14]

  • Causality: When the mobile phase pH is within ±1.5 pH units of the analyte's pKa, small fluctuations in pH can cause significant changes in the ratio of ionized to non-ionized forms of the analyte.[3] The ionized form is more polar and will elute earlier, while the non-ionized form is more retained. This shifting equilibrium leads to inconsistent retention times.

  • Troubleshooting Protocol:

    • pH Control is Key: As with peak tailing, ensure the mobile phase pH is at least 2 units away from the pKa.[4]

    • Adequate Buffering: Use a buffer at a sufficient concentration (typically 10-50 mM) to resist pH changes.[11][15] Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.[11]

    • Fresh Mobile Phase: Prepare fresh mobile phase daily, as the pH of aqueous buffers can change over time due to the absorption of atmospheric CO₂.[16]

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the new mobile phase before starting your analysis.

Q3: I am observing a peak that is fronting. What should I do?

Peak fronting is less common than tailing for acidic compounds but can occur under specific conditions.

  • Causality: The most common causes of peak fronting are column overload and a mismatch between the sample solvent and the mobile phase.[7] If the sample is dissolved in a solvent that is stronger (less polar) than the mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a fronting peak.[17]

  • Troubleshooting Protocol:

    • Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase.[17] If a different solvent must be used, ensure it is weaker (more polar) than the mobile phase.

    • Reduce Injection Volume/Concentration: Overloading the column with too much sample can lead to fronting.[16] Systematically reduce the amount of sample injected to see if the peak shape improves.

    • Check for Column Collapse: In rare cases, a physical change in the column bed, such as a void or collapse, can cause fronting.[7] This would typically affect all peaks in the chromatogram.

Experimental Protocol: Systematic Mobile Phase Optimization

Given the unknown pKa of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, a systematic approach is required to develop a robust HPLC method.

Step 1: Initial Column and Solvent Selection
  • Column: A C18 column is a good starting point for this type of molecule. Dimensions such as 4.6 x 150 mm with 3.5 or 5 µm particles are standard.

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Detector: UV detector set at a wavelength where the analyte has maximum absorbance. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

Step 2: pH Scouting Gradient Runs

The goal of this step is to understand how pH affects the retention and peak shape of the analyte.

  • Prepare three different aqueous mobile phases (Mobile Phase A):

    • Low pH: 0.1% Formic Acid in water (pH ≈ 2.7) or 0.1% Phosphoric Acid in water (pH ≈ 2.1).[6][12]

    • Mid pH (near estimated pKa): 20 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.

    • Higher pH: 20 mM Ammonium Acetate in water, adjusted to pH 6.5 with acetic acid.

  • Perform a Generic Gradient Run with each mobile phase:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% Mobile Phase B over 10 minutes.

    • Equilibration: Equilibrate the column with the starting conditions for at least 5-10 column volumes between each run.

  • Analyze the Results:

    • Low pH: You should observe a well-retained, sharp, and symmetrical peak. This is because the carboxylic acid is fully protonated.

    • Mid pH: The retention time will likely be shorter, and the peak may be broader or show tailing. This indicates the analyte is partially ionized.

    • Higher pH: The retention time will be significantly shorter as the analyte is mostly in its ionized, more polar form.

Step 3: Organic Modifier and Gradient Optimization

Once you have selected the optimal pH (likely the low pH condition for good peak shape), you can optimize the gradient to achieve the desired retention time and resolution from any impurities.

  • Adjust the Gradient Slope:

    • If the peak elutes too early, make the gradient shallower (e.g., 5% to 95% B over 20 minutes).

    • If the peak elutes too late, make the gradient steeper (e.g., 5% to 95% B over 5 minutes).

  • Isocratic vs. Gradient: If you are analyzing the pure compound, an isocratic method (constant percentage of Mobile Phase B) can be developed from the retention time observed in the gradient run.

Recommended Starting Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reversed-phase column suitable for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the carboxylic acid is protonated, leading to good peak shape and retention.[6]
Mobile Phase B AcetonitrileGood solvent for reversed-phase HPLC, often providing sharp peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature improves retention time reproducibility.[14]
Detection UV (scan for λmax)The fused ring system should have strong UV absorbance.
Injection Vol. 5-10 µLA good starting point to avoid overload.
Initial Gradient 10-90% B in 15 minA good starting point for scouting.

Visualizing the Troubleshooting Workflow

A logical approach is crucial for efficient troubleshooting. The following diagram outlines the decision-making process when encountering common chromatographic issues with 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Cause Analysis (Analyte Chemistry) cluster_2 Solution Pathways Problem Problematic Chromatogram Peak Tailing Retention Time Drift Peak Fronting Cause_Tailing {Secondary Interactions | Analyte is partially ionized} Problem:f0->Cause_Tailing Cause_Drift {Unstable Mobile Phase pH | pH is near pKa} Problem:f1->Cause_Drift Cause_Fronting {Column Overload | Solvent Mismatch} Problem:f2->Cause_Fronting Solution_pH Lower Mobile Phase pH (e.g., pH 2.5-3.0) Cause_Tailing->Solution_pH Solution_Buffer Use Adequate Buffer (10-50 mM) Cause_Tailing->Solution_Buffer Cause_Drift->Solution_pH Cause_Drift->Solution_Buffer Solution_Sample Reduce Injection Volume/ Concentration Cause_Fronting->Solution_Sample Solution_Solvent Dissolve Sample in Mobile Phase Cause_Fronting->Solution_Solvent Optimized_Method Optimized Method Solution_pH->Optimized_Method Improved Peak Shape & Retention Solution_Buffer->Optimized_Method Stable Retention Solution_Sample->Optimized_Method Symmetrical Peak Solution_Solvent->Optimized_Method Symmetrical Peak

Caption: Troubleshooting workflow for common HPLC issues.

Method Development Workflow

The following diagram illustrates the systematic process for developing a robust HPLC method for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

Method_Development Start Start: Method Development Step1 Step 1: Initial Setup - C18 Column - A: Water, B: ACN - PDA Detector Start->Step1 Step2 Step 2: pH Scouting - Run gradients at low, mid, and high pH Step1->Step2 Decision1 Analyze Peak Shape & Retention Step2->Decision1 Decision1->Step2 Poor Peak Shape (Re-evaluate pH/buffer) Step3 Step 3: Select Optimal pH (Likely low pH for best peak shape) Decision1->Step3 Good Peak Shape Step4 Step 4: Gradient Optimization - Adjust slope for desired retention Step3->Step4 Decision2 Is Resolution Adequate? Step4->Decision2 Decision2->Step4 No (Try different organic modifier or column) Step5 Step 5: Fine-Tuning - Isocratic elution? - Temperature adjustment? Decision2->Step5 Yes End Final Validated Method Step5->End

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Troubleshooting

Preventing degradation of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid during long-term storage

Welcome to the technical support center for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Concepts: Understanding the Stability of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid is a versatile intermediate in medicinal chemistry, featuring a core imidazo[2,1-b]thiazole structure.[1] While this class of compounds holds significant therapeutic potential, their long-term stability can be compromised by environmental factors. The primary points of vulnerability in the molecule are the carboxylic acid group and the fused heterocyclic ring system. Degradation can lead to the formation of impurities, which may compromise the accuracy and reproducibility of your experimental results.

This guide will walk you through the best practices for storage and handling, and provide you with the tools to troubleshoot any stability issues that may arise.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid?

A1: For optimal long-term stability of the solid compound, we recommend storage in a tightly sealed, opaque container at cool to cold temperatures (2-8°C) .[2][3] The container should be purged with an inert gas, such as argon or nitrogen, before sealing to minimize the risk of oxidative degradation. It is also crucial to protect the compound from light and moisture.[4][5]

Q2: I've been storing the compound at room temperature. Is it still viable?

A2: While storage at controlled room temperature (20-25°C) may be acceptable for short periods, long-term storage under these conditions can increase the risk of degradation, particularly if not protected from humidity and light.[2][6] We strongly advise performing an analytical check, such as HPLC, to assess the purity of the material before use.

Q3: My compound has changed color. What does this indicate?

A3: A change in color, such as yellowing or browning, is a common indicator of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). If you observe a color change, it is essential to re-analyze the compound's purity before proceeding with your experiments.

Q4: Can I store the compound in solution?

A4: Storing 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid in solution for extended periods is generally not recommended due to the increased risk of hydrolytic and solvent-mediated degradation. If you must store it in solution, use a high-purity, anhydrous, aprotic solvent, store at -20°C or below, and use it as quickly as possible.

III. Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a detailed, question-and-answer-formatted guide to address specific degradation-related issues.

Issue 1: Loss of Purity Detected by HPLC

Q: My recent HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks. What are the likely causes?

A: The appearance of new peaks on an HPLC chromatogram is a clear sign of degradation. The nature of the degradation can often be inferred from the conditions the compound has been exposed to. The primary culprits are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The carboxylic acid group is susceptible to reacting with water, especially at elevated temperatures or non-neutral pH. The fused imidazo[2,1-b]thiazole ring system can also be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic ring system can be prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxides in solvents.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[7]

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, losing CO2. This is more likely to occur in solution than in the solid state.

Diagram: Potential Degradation Pathways

A 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid B Hydrolysis Products (e.g., ring-opened derivatives) A->B  Moisture, pH extremes C Oxidation Products (e.g., N-oxides, S-oxides) A->C  Oxygen, Peroxides, Metal Ions D Photodegradation Products (e.g., rearranged isomers, radicals) A->D  UV/Visible Light E Decarboxylation Product (3-Ethyl-6-methylimidazo[2,1-B]thiazole) A->E  Heat (especially in solution)

Caption: Potential degradation pathways for the compound.

Diagram: Workflow for Investigating Degradation

cluster_0 Investigation cluster_1 Corrective Actions A Purity Loss Detected B Review Storage & Handling History A->B H Re-synthesize or Purify Compound A->H C Hypothesize Degradation Pathway(s) B->C D Perform Forced Degradation Studies C->D E Characterize Degradants (LC-MS, NMR) D->E F Implement Optimal Storage Conditions E->F G Modify Experimental Protocols E->G

Caption: A systematic workflow for troubleshooting compound degradation.

Issue 2: Inconsistent Results in Biological Assays

Q: I am observing a gradual decrease in the potency of my compound in my cell-based assays over time. Could this be related to degradation?

A: Absolutely. Inconsistent biological activity is a classic symptom of compound instability. Degradants are unlikely to have the same biological activity as the parent compound and may even be cytotoxic, leading to misleading results.

  • Freshly Prepare Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment or for a limited series of experiments.

  • Solvent Purity: Use high-purity, anhydrous solvents. Ethers, for example, can form explosive peroxides which are also highly reactive oxidizing agents.

  • pH Considerations: If your assay buffer is at a non-neutral pH, be aware that this can accelerate hydrolysis. Minimize the time the compound spends in the buffer before analysis.

  • Temperature Control: Keep stock solutions and experimental samples on ice or at 4°C whenever possible to slow down potential degradation reactions.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Ensure the compound is completely dry and free of residual solvents. A high-vacuum drying step is recommended.

  • Container: Place the solid in a clean, dry amber glass vial.

  • Inert Atmosphere: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

Protocol 2: Stability-Indicating HPLC Method

This general-purpose method can be used as a starting point for assessing the purity of your compound and detecting potential degradants. Method optimization may be required for your specific instrumentation and degradation products.

Parameter Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Rationale: A C18 column is a good starting point for moderately polar compounds. The gradient elution ensures that both the parent compound and any potential degradants with different polarities are resolved. The use of formic acid helps to improve peak shape for the carboxylic acid.

V. Conclusion

The long-term stability of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid is crucial for obtaining reliable and reproducible experimental results. By implementing the storage and handling protocols outlined in this guide and utilizing the troubleshooting workflows, researchers can minimize the risk of degradation and ensure the integrity of their valuable compound.

References

  • Pharmaguideline. (2015, August 9). Different Storage Conditions in Pharmaceuticals. [Link]

  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. [Link]

  • Dickson. (2022, July 26). Warehouse Storage Conditions for Pharmaceuticals. [Link]

  • Sensitech. (n.d.). USP <659> Packaging and Storage Requirements Explained. [Link]

  • García-Pallarés, M., et al. (2021). Review of Drug Storage Conditions, A Case Report. Farmacia Hospitalaria, 45(4), 225-226. [Link]

  • Bilde, M., et al. (2010). Aerosol Volatility and Enthalpy of Sublimation of Carboxylic Acids. The Journal of Physical Chemistry A, 114(11), 3814-3822. [Link]

  • Kołodziejczyk, M. K., & Szumny, A. (2022). Influence of Storage Conditions on the Stability of Gum Arabic and Tragacanth. Materials, 15(5), 1667. [Link]

  • de Oliveira, G. G., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. [Link]

  • Veltri, L., et al. (2022). A Multicomponent Approach to Imidazo[2,1-b]thiazole Derivatives by Sequential PdI2/KI-Catalyzed Deprotective Oxidative Aminocarbonylation–Dearomative Cyclization–Aromatization. European Journal of Organic Chemistry, 2022(34), e202200916. [Link]

  • Driessen, O. M., & Murphy, J. G. (2025). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. Environmental Science: Atmospheres. [Link]

  • Dadou, S., et al. (2024). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. BIO Web of Conferences, 109, 01019. [Link]

  • Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(45), 26867-26877. [Link]

  • Baig, M. F., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526. [Link]

  • Martins, F., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2023(4), M1769. [Link]

  • Kumar, D., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1131. [Link]

  • Önal, A., & Kepekçi, S. E. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Journal of Research in Pharmacy, 22(4), 545-554. [Link]

  • Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(45), 26867-26877. [Link]

  • Driessen, O. M., & Murphy, J. G. (2025). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. Environmental Science: Atmospheres. [Link]

  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Scientia Pharmaceutica, 92(3), 36. [Link]

  • Nishizawa, Y., et al. (2023). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Oxo-Bridged Carboxylate Cluster. Chemistry – A European Journal, 29(45), e202300898. [Link]

  • Vijaya, G., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1228. [Link]

  • Kumar, S. A., et al. (2016). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Scholars Middle East Publishers, 2(3), 133-140. [Link]

  • Zhang, Y., et al. (2015). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. International Journal of Food Properties, 18(6), 1229-1243. [Link]

  • Slyvka, N., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][2][4][8]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][2][3][8]thiadiazole. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 134-143. [Link]

  • Saliyeva, L. N., et al. (2020). Imidazothiazoles and their Hydrogenated Analogs: Methods of Synthesis and Biomedical Potential. Chemistry of Heterocyclic Compounds, 56(11), 1394-1407. [Link]

  • NextSDS. (n.d.). Ethyl 6-MethyliMidazo[2,1-b]thiazole-3-carboxylate — Chemical Substance Information. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 785. [Link]

Sources

Optimization

Resolving common impurities in 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development teams facing bottlenecks in the synthesis and scale-up of complex heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development teams facing bottlenecks in the synthesis and scale-up of complex heterocyclic building blocks.

3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid is a highly versatile intermediate, frequently utilized in the development of anti-tuberculosis agents (targeting QcrB) [1], kinase inhibitors, and protein degraders (PROTACs). However, the electron-rich nature of the fused imidazo[2,1-b]thiazole core makes its synthesis prone to specific regioisomeric and degradation-related impurities.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity batch recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent +28 Da impurity in my LC-MS after the final hydrolysis step?

The Causality: A mass shift of +28 Da (m/z 239.08) indicates the presence of unhydrolyzed ethyl ester intermediate (Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate). The C5 position of the imidazo[2,1-b]thiazole ring is sterically hindered by the adjacent 6-methyl group. Furthermore, the electron-donating nature of the fused nitrogen-sulfur system reduces the electrophilicity of the ester carbonyl, slowing down nucleophilic attack by the hydroxide ion[2]. The Solution: Do not simply increase the temperature, as this risks product degradation. Instead, optimize the solvation environment. Use a ternary solvent system of THF/MeOH/H2O (3:1:1). The methanol acts as a phase-transfer facilitator, bringing the hydrophobic ester and the aqueous LiOH into intimate contact, driving the reaction to completion at a mild 40 °C.

Q2: My NMR shows a mixture of two closely related products, but the LC-MS mass is identical. What happened during cyclization?

The Causality: You are observing regioisomer formation. The foundational synthesis involves the condensation of 2-amino-4-ethylthiazole with an α -haloketone (e.g., ethyl 2-chloroacetoacetate). Because the 2-aminothiazole is an ambident nucleophile, cyclization can occur via the endocyclic ring nitrogen or the exocyclic amine. Poor temperature control during the initial Hantzsch-type cyclization leads to a mixture of the desired 6-methyl-5-carboxylate and the kinetic regioisomer. The Solution: The formation of the correct imidazo[2,1-b]thiazole core is thermodynamically driven. Ensure the cyclization step is strictly refluxed in ethanol for the validated duration. More importantly, never carry the crude ester forward. Recrystallize the ester intermediate from hot ethanol to purge the kinetic regioisomer before initiating saponification.

Q3: During isolation and drying, my product mass suddenly drops by 44 Da. How do I prevent this?

The Causality: Your product is undergoing protodecarboxylation (loss of CO2​ ). Heteroaromatic carboxylic acids, particularly those attached to electron-rich systems like imidazo[2,1-b]thiazoles, are highly susceptible to thermal and acid-catalyzed decarboxylation [3]. The fused ring system perfectly stabilizes the transient carbanion formed when the carboxyl group leaves. The Solution: Avoid harsh acidic workups and high-temperature drying. Precipitate the carboxylic acid by carefully adjusting the aqueous layer to pH 3.5–4.0 at 0–5 °C. Dry the isolated powder under high vacuum at room temperature (never exceeding 30 °C).

Q4: I detect an [M+16] peak in older batches stored in the lab. Is the compound degrading?

The Causality: This is an S-oxidation event. The sulfur atom in the thiazole ring is susceptible to oxidation, forming a sulfoxide (m/z 227.05). This typically occurs when the intermediate is exposed to trace peroxides (commonly found in aged, unstabilized THF during hydrolysis) or prolonged exposure to atmospheric oxygen. The Solution: Always use freshly distilled or BHT-stabilized, peroxide-free THF for the saponification step. Store the final lyophilized carboxylic acid under an argon atmosphere at -20 °C in amber vials.

Part 2: Impurity Profiling & Quantitative Data

To streamline your QA/QC workflows, use the following table to identify and resolve common batch impurities based on mass spectrometry data.

Impurity ProfileLC-MS [M+H]⁺Mechanism of FormationResolution / Prevention Strategy
Target Product 211.05 Optimized Saponification N/A
Residual Ester239.08Incomplete hydrolysis due to steric hindrance at C5.Use THF/MeOH/H2O (3:1:1) with LiOH·H₂O at 40 °C.
Kinetic Regioisomer211.05*Ambident nucleophilic attack during initial cyclization.Recrystallize the ester intermediate from hot EtOH.
Decarboxylated Degradant167.06Acid/heat-induced protodecarboxylation.Precipitate at pH 3.5–4.0; dry under vacuum at <30 °C.
Sulfoxide Degradant227.05Oxidation of thiazole sulfur by peroxides or air.Use peroxide-free THF; store under Argon at -20 °C.

*Note: The regioisomer shares the exact mass of the target but will present a distinct retention time on reverse-phase HPLC and distinct chemical shifts in ¹H-NMR (specifically the C2/C3 protons).

Part 3: Synthetic Workflow & Impurity Visualization

The following diagram maps the critical nodes in the synthesis pathway, highlighting exactly where thermodynamic, kinetic, and environmental factors trigger impurity formation.

Pathway SM1 2-Amino-4-ethylthiazole Condensation Cyclization (EtOH, Reflux) SM1->Condensation SM2 Ethyl 2-chloroacetoacetate SM2->Condensation Ester Ethyl 3-ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylate (Target Intermediate) Condensation->Ester Thermodynamic Control Regio Regioisomer Impurity (Kinetic Product) Condensation->Regio Poor Temp Control Hydrolysis Saponification (LiOH) Ester->Hydrolysis Target 3-Ethyl-6-methylimidazo [2,1-b]thiazole-5-carboxylic acid (Final Product) Hydrolysis->Target Optimized pH/Temp EsterImp Residual Ester Impurity (Incomplete Hydrolysis) Hydrolysis->EsterImp Insufficient Time/Solvation Decarb Decarboxylated Degradant (Acid/Heat Induced) Target->Decarb T > 30°C or pH < 2 Sulfox Sulfoxide Impurity (Peroxide/Air Oxidation) Target->Sulfox Unstabilized THF / O2

Figure 1: Mechanistic workflow and impurity formation pathways in the target synthesis.

Part 4: Self-Validating Experimental Protocol

To guarantee the elimination of the impurities discussed above, implement this standardized, self-validating protocol for the final saponification and isolation steps [1, 2].

Materials Required:

  • Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate (Recrystallized, >98% purity)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Peroxide-free Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water

  • 1M Citric Acid or 1N HCl

Step-by-Step Methodology:

  • Solvation: Suspend 1.0 equivalent of the recrystallized ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (approx. 10 mL per gram of starting material).

    • Validation Checkpoint: Ensure the THF is freshly opened or tested negative for peroxides using starch-iodide paper to prevent sulfoxide formation.

  • Hydrolysis: Add 3.0 equivalents of LiOH·H₂O to the stirring suspension. Warm the reaction gently to 40 °C. Stir for 4–6 hours.

    • Validation Checkpoint: Pull a 50 μ L aliquot, quench with dilute acid, extract into EtOAc, and run an LC-MS. Proceed only when the ester peak (m/z 239.08) is <1% of the total area.

  • Organic Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (bath temperature strictly <30 °C) to remove the THF and MeOH.

  • Aqueous Extraction: Dilute the remaining aqueous residue with additional water and wash twice with Ethyl Acetate or Dichloromethane. Discard the organic layer (this removes any trace unreacted ester or neutral organic impurities).

  • Controlled Precipitation: Cool the aqueous layer in an ice bath to 0–5 °C. While stirring vigorously, add 1M Citric Acid (or 1N HCl) dropwise until the pH reaches exactly 3.5 to 4.0. A white to off-white precipitate will form.

    • Validation Checkpoint: Use a calibrated pH meter. Dropping the pH below 2.0 drastically increases the risk of protodecarboxylation.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold deionized water to remove lithium salts.

  • Drying: Transfer the solid to a vacuum desiccator. Dry under high vacuum (0.1 mbar) at 25 °C to a constant weight.

    • Validation Checkpoint: Do not use a drying oven. Thermal stress will induce decarboxylation (m/z 167.06). Store the final powder under Argon at -20 °C.

References

  • Moraski, G. C., et al. "Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB." ACS Infectious Diseases, 2016. Available at:[Link]

  • Singh, P., et al. "Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors." PubMed Central (PMC), 2018. Available at:[Link]

  • Gabriele, B., et al. "A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Aminocarbonylation." ResearchGate, 2020. Available at:[Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

Introduction: Welcome to the technical support guide for the purification of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support guide for the purification of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities.[1] Achieving high purity of the target compound is paramount for accurate downstream biological assays and for meeting stringent regulatory standards in drug development. Crystallization is a critical final step in the purification process, capable of removing impurities and isolating the desired polymorph.

This guide provides a comprehensive overview of the crystallization parameters for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, troubleshooting for common issues, and answers to frequently asked questions. The information herein is curated to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

I. General Crystallization Principles

Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a solid, highly ordered crystalline state.[2] The success of crystallization is dependent on several factors, including solvent selection, temperature, cooling rate, and the presence of impurities. For imidazo[2,1-b]thiazole derivatives, which are often synthesized in multi-step reactions, a robust crystallization protocol is essential for isolating the final product with high purity.[3]

II. Recommended Crystallization Protocol

The following protocol is a general guideline for the crystallization of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid. Optimization will likely be necessary based on the specific impurity profile of your crude material.

Step 1: Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on literature precedents for similar imidazo[2,1-b]thiazole derivatives, the following solvents are recommended as starting points:

  • Primary Solvents: Ethanol, Methanol, Acetone

  • Anti-Solvents (for anti-solvent crystallization): Water, Hexane, Heptane

Step 2: Dissolution

  • Place the crude 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the chosen primary solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with continuous stirring until the solid is completely dissolved. Avoid excessive boiling, which can lead to solvent loss and premature precipitation. If the solid does not dissolve completely, add small aliquots of the solvent until a clear solution is obtained.

Step 3: Cooling and Crystal Growth

The rate of cooling significantly influences crystal size and purity. Slower cooling rates generally yield larger and purer crystals.[4][5]

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. To further decrease the solubility and improve the yield, the flask can then be placed in an ice bath or a refrigerator.

Step 4: Isolation and Drying

  • Once crystal formation appears complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Dry the crystals under vacuum to a constant weight.

III. Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid in a question-and-answer format.

Question 1: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the presence of impurities that depress the melting point.

  • Cause & Solution:

    • High Supersaturation: The solution is likely cooling too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Impurities: The presence of impurities can inhibit crystal lattice formation.[6] Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.

    • Solvent Choice: The solvent may not be optimal. Try a different solvent system. Using a solvent pair (a good solvent and an anti-solvent) can sometimes mitigate oiling out.

Question 2: No crystals are forming, even after the solution has cooled completely.

Answer: This is a common issue that can arise from several factors.

  • Cause & Solution:

    • Too Much Solvent: The solution may not be sufficiently supersaturated.[7] Try evaporating some of the solvent to increase the concentration of the compound and then re-cool the solution.

    • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event. Try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Alternatively, adding a "seed crystal" from a previous successful crystallization can induce crystal growth.[7]

    • Compound is Too Soluble: If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable. A different solvent or an anti-solvent approach may be necessary.

Question 3: The crystallization yield is very low.

Answer: A low yield can be frustrating but is often rectifiable.

  • Cause & Solution:

    • Incomplete Crystallization: The compound may still be in the mother liquor. Try cooling the solution for a longer period or at a lower temperature.

    • Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will result in a significant portion of the compound remaining in solution.[8] Concentrate the mother liquor and attempt a second crystallization.

    • Washing with Warm Solvent: Washing the crystals with solvent that is not sufficiently cold can redissolve some of the product. Ensure the wash solvent is pre-chilled.

Question 4: The resulting crystals are very small or appear as a fine powder.

Answer: Small crystal size is typically a result of rapid nucleation.

  • Cause & Solution:

    • Rapid Cooling: Cooling the solution too quickly leads to the formation of many small nuclei simultaneously.[9] Allow the solution to cool more slowly to promote the growth of fewer, larger crystals.

    • High Supersaturation: A very high concentration of the solute can also lead to rapid precipitation. Try using slightly more solvent to reduce the initial supersaturation level.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid after a single crystallization?

A single, well-optimized crystallization can significantly improve the purity of the compound, often to >98%. However, the final purity will depend on the nature and concentration of the impurities in the crude material. For highly impure samples, multiple recrystallizations or a combination of purification techniques may be necessary.

Q2: Can 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid exhibit polymorphism?

Q3: What analytical techniques are suitable for assessing the purity of the crystallized product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining solvent or impurities. Melting point analysis can also be a useful indicator of purity; a sharp melting point range is indicative of a pure compound.

Q4: Is an anti-solvent crystallization approach suitable for this compound?

Yes, anti-solvent crystallization can be a very effective method. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation. For 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, a good solvent could be ethanol or methanol, and a suitable anti-solvent could be water or a non-polar organic solvent like hexane. This technique can be particularly useful if the compound is highly soluble in most common solvents at room temperature.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization dissolved Completely Dissolved? start->dissolved cool Cool Solution Slowly dissolved->cool Yes add_more_solvent Add More Solvent & Re-heat dissolved->add_more_solvent No oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Formed? low_yield Yield Acceptable? crystals_form->low_yield Yes evaporate_solvent Evaporate Some Solvent crystals_form->evaporate_solvent No oiling_out->crystals_form No cool_slower Re-dissolve & Cool Slower oiling_out->cool_slower Yes end Pure Crystals Obtained low_yield->end Yes re_crystallize Recrystallize Mother Liquor low_yield->re_crystallize No add_more_solvent->dissolved try_new_solvent Try Different Solvent/Anti-solvent scratch_or_seed Scratch Flask / Add Seed Crystal evaporate_solvent->scratch_or_seed scratch_or_seed->cool cool_slower->cool re_crystallize->cool

Caption: Troubleshooting workflow for crystallization.

VI. Summary of Key Parameters

ParameterRecommendationRationale
Solvent Ethanol, Methanol, AcetoneGood solubility at high temperatures, lower at room temperature for imidazo[2,1-b]thiazole derivatives.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals by allowing for orderly lattice formation.[4][5]
Concentration Near saturation at boiling pointEnsures a high recovery yield upon cooling.
Agitation Stirring during dissolution, static during coolingEnsures homogeneity during dissolution; prevents excessive nucleation during crystal growth.

VII. References

  • Pawar, S. V., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.

  • Gellis, A., et al. (2009). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. Journal of Medicinal Chemistry, 52(5), 1285–1293.

  • Guzmán, J., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules, 28(22), 7654.

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4467.

  • Singh, R. K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1104-1116.

  • Kumar, R. (2023). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR, 10(6).

  • Lange, J. H. M., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2.

  • Kumar, A., et al. (2011). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][3] thiadiazole derivatives. Der Pharma Chemica, 3(6), 351-358.

  • NextSDS. (n.d.). 3,6-DIMETHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 6-MethyliMidazo[2,1-b]thiazole-3-carboxylate. Retrieved from [Link]

  • Bathini, N. B., et al. (2021). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 12(9), 1515-1523.

  • Singh, R. K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 23533-23545.

  • Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1235-1242.

  • Joshi, A. V., et al. (2017). Process for the preparation of imidazo[2,1-b][3]benzothiazole derivatives. European Patent No. EP3150612A1.

  • Schenone, S., et al. (2020). Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. Molecules, 25(20), 4785.

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • S. L. N. Chemical Industries. (n.d.). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • American Chemical Society. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid coupling reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting late-stage functionalization bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting late-stage functionalization bottlenecks.

The compound 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (MW: 210.26 g/mol ) is a highly versatile building block in medicinal chemistry[1]. However, researchers consistently report poor yields when attempting to couple this scaffold with amines. Below is a comprehensive, self-validating guide to understanding the mechanistic barriers of this molecule and the exact protocols required to overcome them.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid resist standard amide coupling (e.g., EDC/HOBt)? A: The resistance is a kinetic issue driven by severe steric shielding. The carboxylic acid at position 5 is directly flanked by the 6-methyl group, while the rigid imidazo[2,1-b]thiazole core and the 3-ethyl group add significant lipophilic bulk to the local environment[1]. When activated with standard carbodiimides like EDC, the resulting O-acylisourea intermediate is extremely bulky. The incoming amine cannot achieve the proper Bürgi-Dunitz trajectory for nucleophilic attack, leading to stalled reactions and the formation of inactive N-acylurea byproducts.

Q: Which coupling reagents are best suited to overcome this specific steric barrier? A: Uronium-based reagents containing a 7-azabenzotriazole leaving group, primarily HATU , are the first-line choice[2]. HATU converts the acid into an OAt active ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (the "7-aza effect"). This intramolecular hydrogen-bonding network physically orients the incoming amine, drastically accelerating aminolysis even in sterically congested environments[3].

Q: What if HATU yields are still unacceptably low with a secondary or highly hindered amine? A: If the OAt active ester fails to undergo aminolysis, the steric clash between the activated ester and the secondary amine is insurmountable. The logical next step is to reduce the steric footprint of the activated intermediate by generating an acyl fluoride [4]. Reagents like BTFFH convert the carboxylic acid into an acyl fluoride, which presents a much smaller steric profile to the incoming nucleophile while remaining highly reactive toward hindered amines and resistant to rapid hydrolysis[4].

Section 2: Quantitative Strategy & Reagent Selection

To optimize your reaction conditions, compare the kinetic profiles and base compatibilities of modern coupling systems.

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Substrates

Coupling SystemActive IntermediateOptimal BaseTypical Yield (Hindered Amines)Epimerization Risk
EDC / HOBt OBt EsterDIPEA< 20%Moderate
HATU OAt EsterDIPEA / TMP60 - 85%Low
COMU Oxyma EsterTMP / Lutidine75 - 90%Very Low
BTFFH Acyl FluorideDIPEA70 - 95%Moderate

Data synthesized from comparative studies on sterically hindered carboxylic acid coupling[3],[4],[5].

Section 3: Visualizing the Workflow

CouplingStrategy Start 3-Ethyl-6-methylimidazo[2,1-b] thiazole-5-carboxylic acid AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered AmineType->Primary Secondary Secondary / Hindered AmineType->Secondary Aniline Electron-Deficient / Aniline AmineType->Aniline HATU HATU + DIPEA in DMF (rt) Primary->HATU COMU COMU + TMP in NMP (50°C) Secondary->COMU AcylF Acyl Fluoride (BTFFH) or Acid Chloride Aniline->AcylF

Caption: Decision tree for selecting coupling reagents based on amine steric hindrance and nucleophilicity.

HATUMechanism Acid Carboxylic Acid + Base OAtEster OAt Active Ester (7-Aza Effect) Acid->OAtEster Activation Uronium HATU Reagent Uronium->OAtEster Amide Amide Product OAtEster->Amide Aminolysis (Anchimeric Assistance)

Caption: Mechanistic pathway of HATU-mediated coupling leveraging the 7-aza effect for faster aminolysis.

Section 4: Self-Validating Experimental Protocols

Do not blindly run these reactions overnight. Use the built-in diagnostic checkpoints to isolate failures immediately.

Protocol A: HATU-Mediated Coupling (For Primary & Moderately Hindered Amines)

Scientific Rationale: We utilize HATU to leverage the 7-aza effect[3]. We use TMP (2,4,6-trimethylpyridine) as the base instead of DIPEA because its high steric bulk prevents base-catalyzed side reactions while efficiently neutralizing the acid[5].

  • Preparation: Dissolve 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

    • Causality: Anhydrous conditions are critical. Trace water will competitively attack the highly reactive OAt ester, hydrolyzing it back to the starting material[5].

  • Deprotonation: Add TMP (3.0 eq) and the target amine (1.2 eq) to the solution. Stir for 5 minutes.

    • Causality: Adding the base before the coupling reagent ensures the carboxylic acid is fully deprotonated to the carboxylate, which is the actual nucleophile that attacks the uronium species.

  • Activation: Cool the reaction to 0 °C. Add HATU (1.1 eq) portion-wise.

    • Causality: Portion-wise addition controls the exothermic activation step, minimizing the thermal degradation of the active ester.

  • Self-Validation Checkpoint: After 15 minutes, remove a 5 µL aliquot and quench it in 100 µL of methanol containing 1% isopropylamine. Analyze via LC-MS.

    • Diagnostic Logic:

      • If you see the methyl ester mass : Activation is successful, but your target amine is failing to attack. Proceed to Protocol B.

      • If you see the isopropylamide mass : The active ester is highly reactive; your target amine is entirely too sterically hindered. Proceed to Protocol B.

      • If you see only starting material : The activation step failed (check HATU quality or solvent moisture).

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours until LC-MS indicates complete consumption of the active ester.

Protocol B: Acyl Fluoride Generation via BTFFH (For Secondary & Highly Hindered Amines)

Scientific Rationale: When the OAt ester is too bulky, converting the acid to an acyl fluoride minimizes the steric footprint of the electrophile, allowing hindered amines to attack efficiently[4].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (5 mL).

  • Activation: Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: Take a 5 µL aliquot, quench in methanol, and check LC-MS. You should observe the rapid formation of the methyl ester, confirming the successful generation of the acyl fluoride intermediate.

  • Coupling: Add the highly hindered amine (1.5 eq). Heat the reaction to 40 °C if necessary. The acyl fluoride is stable enough to withstand mild heating without rapidly degrading, unlike OAt/OBt esters[4].

References

  • 3 - peptidechemistry.org[3] 2.1 - benchchem.com[1] 3.4 - Organic & Biomolecular Chemistry (RSC Publishing)[4]

  • 5 - ACS Publications[5]

  • 2 - Suzhou Highfine Biotech[2]

Sources

Troubleshooting

Reducing background noise in mass spectrometry of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

Target Analyte: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid Overview: 1 (Molecular Weight: 210.26 g/mol ) is an amphoteric heterocyclic compound frequently analyzed in drug development[1]. It contains a basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

Overview: 1 (Molecular Weight: 210.26 g/mol ) is an amphoteric heterocyclic compound frequently analyzed in drug development[1]. It contains a basic imidazo[2,1-b]thiazole core and an acidic carboxylic acid moiety, allowing for ionization in both positive (ESI+, m/z ~211) and negative (ESI-, m/z ~209) modes. Because its mass falls within the low m/z range (200-300), mass spectrometry (MS) detection is highly susceptible to background noise from solvent contaminants, plasticizers, and matrix effects.

This guide provides field-proven, self-validating protocols to diagnose and eliminate background noise during the LC-MS analysis of this specific compound.

Diagnostic Workflow

TroubleshootingWorkflow N1 High MS Background Noise Observed N2 Turn Off LC Flow Does Noise Persist? N1->N2 N3 YES (MS Contamination) N2->N3 Yes N4 NO (LC/Solvent/Matrix Issue) N2->N4 No N5 Clean ESI Source (Cone, Capillary, Shield) N3->N5 N6 Replace Mobile Phases with LC-MS Grade N4->N6 N7 Implement SPE & Divert Valve N6->N7 If noise remains

Diagnostic workflow for isolating and resolving LC-MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: I am observing a high, continuous background noise across the entire chromatogram, completely obscuring the m/z 211 [M+H]+ peak. What is the primary cause? A1: Continuous background noise that does not fluctuate with the gradient is typically caused by contaminated mobile phases or a2[2]. Because the target compound has a relatively low molecular weight, it is highly vulnerable to interference from common solvent contaminants like plasticizers or polyethylene glycols (PEGs). Causality: HPLC-grade solvents often contain trace impurities that ionize efficiently in ESI. These impurities saturate the detector and cause charge competition on the droplet surface, suppressing the analyte signal. Always use 3[3].

Q2: How can I determine if the noise is originating from the LC system/solvents or the Mass Spectrometer itself? A2: Perform a zero-flow test. Turn off the LC flow to the MS. If the background noise immediately drops to near zero, the contamination is originating from the LC system (mobile phase, column bleed, or sample matrix). If the noise persists despite no LC flow, the issue is within the MS hardware (e.g., contaminated ESI spray nozzle, capillary, or neutral chemical noise)[2].

Q3: My biological samples show severe matrix effects and baseline elevation at the elution time of the imidazothiazole derivative. How do I fix this? A3: Matrix effects occur when co-eluting endogenous compounds (like lipids or salts) alter the ionization efficiency of your target analyte, leading to 4[4]. Causality: In ESI, analytes and matrix components compete for access to the surface of the charged droplets. High concentrations of matrix components will "crowd out" the imidazothiazole derivative. Solution: Implement Solid-Phase Extraction (SPE) to remove salts and phospholipids, and utilize a divert valve. A divert valve directs the initial LC effluent (containing non-retained salts) to waste, preventing them from entering and contaminating the MS source[3].

Q4: How should I adjust the MS tuning parameters to improve the Signal-to-Noise (S/N) ratio for this specific compound? A4: Optimize the desolvation parameters. For a small, polar molecule like 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, efficient droplet evaporation is critical. Causality: If the drying gas temperature or flow is too low, droplets will not fully desolvate, leading to a noisy baseline from solvent clusters. Conversely, excessive heat might cause thermal degradation of the carboxylic acid group (decarboxylation). Increase the nebulizing gas flow and drying gas temperature incrementally until the S/N ratio plateaus[3].

Quantitative Data: Common Low-Mass Background Ions

When analyzing a compound with a mass of ~210 Da, these common background ions frequently interfere. Use this table to identify and mitigate their sources.

m/z (ESI+)m/z (ESI-)Contaminant IdentityPrimary SourceMitigation Strategy
149.02 N/APhthalic anhydridePlastic tubing, low-grade solventsReplace PEEK/Teflon lines; use LC-MS grade solvents
214.08 N/AN-butylbenzenesulfonamidePlasticizer from microcentrifuge tubesUse glass vials for all sample preparation steps
279.16 N/ADibutyl phthalateNitrile gloves, solvent impuritiesRinse gloves with MeOH; use high-purity water
N/A 112.98 Trifluoroacetic acid (TFA)Carryover from previous methodsFlush system with 50:50 MeOH:H2O (0.1% Formic Acid)
284.28 283.26 Stearic acidBiological matrix, fingerprintsImplement SPE; handle components with tweezers
Experimental Protocols

SPEWorkflow S1 1. Condition (MeOH & Water) S2 2. Load Sample (Adjust to pH 8) S1->S2 S3 3. Wash (5% MeOH in Water) S2->S3 S4 4. Elute (2% FA in MeOH) S3->S4

Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid isolation.

Protocol 1: Self-Validating ESI Source Cleaning & System Flushing

Purpose: To eliminate continuous background noise originating from the MS source or LC lines.

  • Step 1: Isolate the MS. Disconnect the LC column and replace it with a zero-dead-volume union.

  • Step 2: Flush the LC lines with 50:50 Water:Acetonitrile (LC-MS grade) containing 0.1% Formic acid at 0.5 mL/min for 30 minutes.

  • Step 3: Cool the ESI source. Wipe the ESI cone and spray shield with a lint-free cloth dampened with 50:50 Methanol:Water[2].

  • Step 4 (Validation): Reconnect the system and infuse a pure solvent blank. Monitor the Total Ion Chromatogram (TIC). The system is validated as clean when the TIC intensity drops below 1×104 counts.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE for Matrix Removal

Purpose: To isolate 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid from complex biological matrices, reducing matrix-induced background noise. Causality: This orthogonal sample preparation exploits the acidic carboxylic acid moiety of the analyte. At pH 8, the acid is deprotonated and binds strongly to the quaternary amine of the MAX sorbent, allowing aggressive washing of neutral/basic matrix components before acidic elution.

  • Step 1 (Conditioning): Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade water through the MAX cartridge.

  • Step 2 (Loading): Dilute the biological sample 1:1 with 2% Ammonium Hydroxide in water (adjusting pH to ~8). Load onto the cartridge.

  • Step 3 (Washing): Wash with 2 mL of 5% Methanol in water to remove neutral lipids and basic interferents.

  • Step 4 (Elution): Elute the target compound with 2 mL of 2% Formic Acid in Methanol. The low pH neutralizes the carboxylic acid, releasing it from the sorbent.

  • Step 5 (Reconstitution): Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

References
  • Source: benchchem.
  • Source: mdpi.
  • Source: ubc.
  • Source: chromatographyonline.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid: Navigating the Complexities of Reproducibility

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is the bedrock of discovery and innovation. This guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is the bedrock of discovery and innovation. This guide provides an in-depth analysis of the synthetic protocols for 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. By dissecting the nuances of its synthesis, we aim to equip researchers with the insights needed to navigate the challenges of reproducibility across different laboratory settings.

The imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. The specific analogue, 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, presents a valuable target for the development of new therapeutic agents. However, the path from starting materials to the final, pure compound is not always straightforward. Minor variations in reaction conditions, reagent quality, and work-up procedures can lead to significant discrepancies in yield and purity, hindering the progress of research and development.

This guide will explore the common synthetic routes to this molecule, focusing on the critical parameters that influence the outcome of the reaction. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, representative protocols. Furthermore, we will present a comparative analysis of potential methodologies and offer troubleshooting strategies to overcome common hurdles in the synthesis, thereby fostering a deeper understanding of how to achieve reproducible results.

The Synthetic Landscape: A Two-Step Approach to the Core Scaffold

The most logical and widely employed strategy for the synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid involves a two-step process:

  • Hantzsch-Type Condensation: The initial and most crucial step is the construction of the imidazo[2,1-b]thiazole core. This is typically achieved through a variation of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring. In this case, it involves the cyclization of a substituted 2-aminothiazole with an α-haloketone.

  • Ester Hydrolysis: The Hantzsch condensation typically yields an ester derivative of the target molecule. The final step, therefore, is the hydrolysis of this ester to the desired carboxylic acid. While seemingly simple, this step can also present challenges related to reaction completeness and purification.

Deconstructing the Synthesis: Critical Parameters and Mechanistic Insights

To understand and control the reproducibility of the synthesis, it is essential to examine each step in detail.

Part 1: The Hantzsch-Type Cyclization to Form the Imidazo[2,1-b]thiazole Core

The key reaction for forming the heterocyclic core is the condensation of 2-amino-4-methylthiazole with ethyl 2-chloro-3-oxopentanoate .

Hantzsch-Type Condensation 2-amino-4-methylthiazole 2-amino-4-methylthiazole Intermediate Thiazolium Intermediate 2-amino-4-methylthiazole->Intermediate Nucleophilic Attack ethyl_2_chloro_3_oxopentanoate ethyl 2-chloro-3-oxopentanoate ethyl_2_chloro_3_oxopentanoate->Intermediate Product_Ester Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate Intermediate->Product_Ester Intramolecular Cyclization & Aromatization

Caption: General workflow for the Hantzsch-type condensation.

Mechanism in Brief: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylthiazole on the electrophilic carbon of the α-chloro-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[2,1-b]thiazole ring system.

Factors Influencing Reproducibility:

  • Solvent: The choice of solvent is critical. While polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective, alcohols such as ethanol are also commonly used. The solvent can influence the reaction rate and the solubility of intermediates and byproducts.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of side products and decomposition. Careful temperature control is paramount for consistent results.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged heating can increase the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Starting Materials: The purity of both the 2-amino-4-methylthiazole and the ethyl 2-chloro-3-oxopentanoate is crucial. Impurities in the starting materials can inhibit the reaction or lead to the formation of difficult-to-remove byproducts.

Representative Experimental Protocol (Based on analogous syntheses):

  • To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous ethanol (10 volumes), add ethyl 2-chloro-3-oxopentanoate (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale & Potential Issues
Solvent Anhydrous EthanolGood solubility for reactants, relatively easy to remove. Water content can lead to side reactions.
Temperature Reflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate. Higher temperatures may increase byproduct formation.
Reactant Ratio Slight excess of α-chloro-β-ketoesterEnsures complete consumption of the more valuable aminothiazole. A large excess can complicate purification.
Reaction Time 4-6 hours (TLC monitored)Balances reaction completion with minimizing degradation. Incomplete reaction is a common issue.
Part 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The final step in the synthesis is the conversion of the ethyl ester to the carboxylic acid, typically through saponification.

Ester Hydrolysis Product_Ester Ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate Carboxylate_Salt Carboxylate Salt Intermediate Product_Ester->Carboxylate_Salt Saponification Hydrolysis Base (e.g., NaOH or LiOH) Solvent (e.g., Ethanol/Water) Hydrolysis->Carboxylate_Salt Final_Product 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid Carboxylate_Salt->Final_Product Acidification Acid (e.g., HCl) Acidification->Final_Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Mechanism in Brief: The hydroxide ion from the base attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Factors Influencing Reproducibility:

  • Choice of Base: Sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used. LiOH is often preferred for its milder nature, which can help prevent degradation of sensitive substrates.

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure the solubility of both the ester and the inorganic base.

  • Temperature: The hydrolysis can often be performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but also increase the risk of side reactions or decomposition of the heterocyclic core.

  • Acidification: The pH of the solution during acidification must be carefully controlled. The final product is often a solid that precipitates from the aqueous solution upon reaching the appropriate pH. Incomplete acidification will result in low yields.

Representative Experimental Protocol:

  • Dissolve the ethyl 3-ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH of the solution is acidic (e.g., pH 3-4).

  • The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale & Potential Issues
Base LiOH or NaOH (1.5-2.0 eq)LiOH is milder and can reduce degradation. Insufficient base will lead to incomplete reaction.
Solvent Ethanol/Water mixtureEnsures solubility of both organic substrate and inorganic base.
Temperature Room temperature to 50 °CBalances reaction rate with stability of the product.
Acidification Slow addition of 1M HCl to pH 3-4Crucial for complete precipitation of the product. Rapid addition can lead to co-precipitation of impurities.

Troubleshooting Common Issues in Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low yield in cyclization - Incomplete reaction- Impure starting materials- Incorrect solvent or temperature- Monitor reaction by TLC to ensure completion- Purify starting materials before use- Optimize reaction conditions (solvent, temperature) on a small scale
Formation of multiple byproducts - Reaction temperature too high- Presence of water in the reaction- Lower the reaction temperature- Use anhydrous solvents and reagents
Incomplete ester hydrolysis - Insufficient base- Short reaction time- Increase the amount of base- Extend the reaction time and monitor by TLC
Product does not precipitate upon acidification - Product is soluble in the aqueous medium- Incomplete acidification- Extract the product with an organic solvent (e.g., ethyl acetate)- Ensure the pH is sufficiently acidic

Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid.

Conclusion

The synthesis of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, while based on well-established chemical principles, requires careful attention to detail to ensure reproducibility. By understanding the mechanistic pathways and the critical parameters that govern each step of the synthesis, researchers can proactively address potential challenges and optimize their protocols for consistent and high-quality results. This guide provides a framework for approaching this synthesis, emphasizing the importance of methodical optimization and rigorous analytical characterization. Ultimately, the ability to reliably synthesize this and other novel compounds is fundamental to advancing the frontiers of drug discovery.

References

  • General procedures for Hantzsch thiazole synthesis and its vari
  • Published methods for the synthesis of substituted imidazo[2,1-b]thiazoles.
  • Standard laboratory techniques for ester hydrolysis (saponific
  • Literature on the synthesis and purification of key starting materials such as 2-aminothiazole deriv

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid

In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work extends beyond discovery and into the responsible management of the chemical compounds we handle. This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work extends beyond discovery and into the responsible management of the chemical compounds we handle. This guide provides a detailed, procedural framework for the safe disposal of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, a heterocyclic compound with applications in medicinal chemistry.[1] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is paramount. The following procedures are based on established best practices for handling related imidazothiazole derivatives and carboxylic acids, ensuring a high standard of safety and environmental stewardship.

Understanding the Hazard Profile: A Precautionary Approach

Therefore, it is imperative to treat 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid as a hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Waste Segregation: The First Line of Defense

Proper segregation of waste is a critical step in ensuring safe and compliant disposal. Do not mix waste containing 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

The following table outlines the primary waste streams to consider:

Waste StreamDescription
Solid Hazardous Waste Unused or expired solid 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, contaminated weigh boats, pipette tips, gloves, and other disposable lab supplies.[5]
Liquid Hazardous Waste Solutions containing dissolved 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid, reaction mixtures, and the first rinse of contaminated glassware.[5][6]
Sharps Waste Contaminated needles, syringes, and broken glassware.[5]
Aqueous Waste (Potentially for Neutralization) Dilute aqueous solutions may be suitable for neutralization and drain disposal, but only after consulting and receiving approval from your EHS department.[7][8]
Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

Select appropriate, leak-proof containers for each waste stream. Containers must be chemically compatible with the waste they are intended to hold.

  • Solid Waste: Use a sturdy, sealable container, such as a high-density polyethylene (HDPE) pail or drum.[5]

  • Liquid Waste: A labeled, screw-cap bottle (glass or HDPE) is suitable for liquid waste. Ensure the cap has a proper seal.[9]

  • Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[5]

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel. Each waste container must be labeled with the following information:[9]

  • The words "Hazardous Waste".

  • The full chemical name: "3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid".

  • The approximate concentration and quantity of the waste.

  • The date on which waste was first added to the container.

  • The associated hazards (e.g., "Toxic," "Irritant").

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.[10]

  • In a location that minimizes the risk of spills.

Keep waste containers closed at all times, except when adding waste.[6]

Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with the compound. Use a suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water.[5] All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[9]

Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound down the drain or in the regular trash without explicit approval from EHS.[6]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for waste containing 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

DisposalWorkflow Start Waste Generation (3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid) WasteType Identify Waste Type Start->WasteType Solid Solid Waste (e.g., powder, contaminated consumables) WasteType->Solid Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) WasteType->Liquid Liquid Sharps Sharps Waste (e.g., contaminated needles, glassware) WasteType->Sharps Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Collect in Designated Sharps Container Sharps->SharpsContainer Decontaminate Decontaminate Work Area and Equipment SolidContainer->Decontaminate LiquidContainer->Decontaminate SharpsContainer->Decontaminate Store Store Waste in Designated Accumulation Area Decontaminate->Store ArrangePickup Arrange for Pickup by EHS or Licensed Contractor Store->ArrangePickup

Caption: Disposal workflow for 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[9] Do not use combustible materials like paper towels for the initial containment of a liquid spill.

  • Cleanup: Wearing appropriate PPE, carefully clean up the contained spill. All cleanup materials must be collected and disposed of as hazardous waste.

  • Decontaminate: Decontaminate the spill area as described in the protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal inquiries.

References

  • Benchchem. Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.

  • Benchchem. 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid.

  • Cornell University Environmental Health and Safety. Acceptable Drain Disposal Procedures.

  • PubChem. Imidazo(2,1-b)thiazole.

  • National Center for Biotechnology Information. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes.

  • NextSDS. imidazo[2,1-b][1][5]thiazole-3-carboxylic acid hydrochloride — Chemical Substance Information.

  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[2,1-b]thiazole-6-carbaldehyde.

  • Fisher Scientific. Thiazole - SAFETY DATA SHEET.

  • ChemScene. Safety Data Sheet.

  • U.S. Environmental Protection Agency. Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- - Provisional Peer Reviewed Toxicity Values.

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.

  • Fisher Scientific. SAFETY DATA SHEET - Imidazole.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Methylimidazole.

  • 3M. Safety Data Sheet - 3M™ Fastener Adhesive 2510N Neutral.

  • Sigma-Aldrich. SAFETY DATA SHEET - coumarin-3-carboxylic acid.

  • University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.

  • ChemScene. Safety Data Sheet - 6-Methylquinoline-2-carboxylic acid.

  • National Institutes of Health. The NIH Drain Discharge Guide.

Sources

Handling

Personal protective equipment for handling 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered risk mitigation. When handling specialized heterocyclic intermediates like 3-Ethyl-6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of engineered risk mitigation. When handling specialized heterocyclic intermediates like 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid , standard universal precautions are insufficient. We must tailor our personal protective equipment (PPE) and operational workflows directly to the compound's physicochemical properties and its potent biological profile.

Here is the comprehensive, self-validating safety and operational guide for handling this specific compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound we are protecting ourselves against.

  • Chemical Identity: 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid

  • CAS Registry Number: 1131586-44-1[1][2]

  • Molecular Formula: C₉H₁₀N₂O₂S (MW: 210.25 g/mol )[3]

The Causality of Risk:

  • The Carboxylic Acid Moiety: The carboxylic acid group at position 5 enhances the molecule's reactivity[3]. Like many heterocyclic acids, this compound acts as a severe irritant and potential corrosive agent, capable of causing severe skin burns and eye damage upon contact[4][5].

  • The Imidazo[2,1-b]thiazole Core: This core structure is a highly privileged scaffold in medicinal chemistry. Derivatives of imidazo[2,1-b]thiazole exhibit potent biological activities, including targeted cytotoxicity, apoptosis induction in cancer cell lines (such as melanoma and breast cancer), and antimycobacterial properties[6][7][8]. Because of its inherent biological activity, systemic exposure via inhalation or transdermal absorption poses a significant, unquantified cytotoxic risk to the researcher[9].

  • Physical State (Powder): As a dry solid, it presents a dual risk: the formation of inhalable cytotoxic particulates and the potential to form combustible dust concentrations in the air[4].

Mandatory PPE Matrix

The following PPE matrix is engineered specifically for the handling of biologically active, acidic heterocyclic powders.

Protection ZoneEquipment SpecificationRegulatory StandardCausality & Scientific Justification
Respiratory Particulate Respirator (N95/P3) or Fume HoodNIOSH / EN 149, EN 143[4]Prevents inhalation of fine, potentially combustible and cytotoxic dust. A fume hood is mandatory for all open-container handling[4].
Hand Nitrile Rubber (NBR) Gloves (Double-gloved)EN 374[5]NBR provides superior resistance to polar aprotic solvents (like DMSO/DMF) often used to dissolve these derivatives. Double-gloving ensures a sterile inner barrier if the outer glove is compromised.
Eye/Face Chemical Safety Goggles (Unperforated)OSHA 29 CFR 1910.133 / EN 166[4]Protects against severe eye damage from acidic dust or solvent splashes. Unperforated shields prevent vapor ingress[10].
Body Flame-resistant, tightly cuffed Lab CoatStandard Lab SafetyMitigates the risk of combustible dust ignition and prevents powder from settling on exposed forearms[4][10].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.5 and 1.0 m/s[10].

  • Self-Validation: Do not rely solely on digital readouts. Tape a 1-inch strip of a Kimwipe to the bottom of the sash; a steady, inward deflection confirms active negative pressure.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the PPE outlined in the matrix above. Ensure you are using grounded, anti-static spatulas (e.g., ceramic or grounded stainless steel) for weighing.

  • Causality: Imidazole derivatives can form combustible dust[4]. Using static-prone plastic spatulas introduces an ignition source directly into the dust cloud.

Step 3: Weighing and Transfer

  • Action: Open the vial only within the validated fume hood. Weigh the required mass onto a pre-creased anti-static weighing paper or directly into the reaction vessel.

  • Self-Validation: If you observe the powder "jumping" or clinging aggressively to the spatula, static electricity is present. Stop, wipe your gloves and tools with a damp, lint-free cloth, and ground yourself before resuming.

Step 4: Solubilization

  • Action: If preparing stock solutions for biological assays, slowly add the solvent (e.g., DMSO) to the powder, not the powder to the solvent.

  • Causality: Adding solvent to the powder prevents the aerosolization of the dry compound that occurs when powder is dropped into a liquid[10].

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.

Solid Powder Spill:

  • Do NOT use water or a brush. Sweeping generates airborne dust, and water can exothermically react with acidic moieties or spread the corrosive agent[10][11].

  • Mechanical Collection: Use a damp, inert absorbent pad to gently dab and lift the powder, preventing dust aerosolization[11].

  • Decontamination: Once the bulk powder is removed, wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water wipe.

Disposal Logic:

  • Place all contaminated wipes, empty vials, and compromised PPE into a sealed, clearly labeled hazardous waste container[4].

  • Segregate as Halogen-Free Organic Acid Waste (unless downstream reactions introduce halogens). Do not let the product enter standard drains[12].

Safety Workflow Visualization

Below is the logical workflow for handling and spill response, mapped to ensure rapid decision-making in the laboratory.

SafetyWorkflow Start Pre-Operation: Verify Fume Hood (0.5-1.0 m/s) PPE Don PPE: EN 374 Nitrile, EN 166 Goggles, EN 149 Respirator Start->PPE Handling Handling: Use Anti-Static Tools PPE->Handling SpillCheck Spill Occurs? Handling->SpillCheck Cleanup Mechanical Cleanup (Damp Pad, No Sweeping) SpillCheck->Cleanup Yes Process Standard Processing & Vessel Transfer SpillCheck->Process No Disposal Segregated Hazardous Waste Disposal Cleanup->Disposal Process->Disposal

Caption: Operational workflow and spill-response logic for handling imidazo[2,1-b]thiazole derivatives.

References

  • Benchchem. "3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid". Benchchem.3

  • BLDpharm. "2092164-60-6|3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3 ...". BLDpharm. 1

  • Bidepharm. "CAS:1131586-40-73-(1,1-Dimethylethyl)-6 ...". Bidepharm. 2

  • Fisher Scientific. "Imidazole - SAFETY DATA SHEET". Fisher Scientific. 4

  • Carl Roth. "Safety Data Sheet: Imidazole". Carl Roth. 5

  • Enamine. "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION". Enamine. 12

  • Apollo Scientific. "Imidazole - Apollo Scientific". Apollo Scientific. 10

  • Carl Roth. "Safety Data Sheet: Imidazole - Carl ROTH". Carl Roth. 11

  • Gürsoy, E., & Güzeldemirci, N. U. (2007). "Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives". PubMed. 9

  • RSC Publishing. "New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential". RSC Publishing. 6

  • RSC Publishing. "Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents". RSC Publishing. 7

  • PubMed. "New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies". PubMed.8

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